molecular formula C20H23N3 B1265548 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile CAS No. 972-18-9

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Cat. No.: B1265548
CAS No.: 972-18-9
M. Wt: 305.4 g/mol
InChI Key: VRQNYTJDMMMAQU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (CAS 972-18-9) is a chemical intermediate for research and development. It has a molecular formula of C20H23N3 and a molecular weight of 305.42 g/mol . This compound is a piperidine derivative, a class of structures significant in medicinal chemistry. The compound's value lies in its role as a versatile synthetic precursor. A key application documented in a foundational patent is its use in the synthesis of various pharmacologically active piperidine derivatives . Specifically, it serves as a key intermediate in the preparation of N-(1-benzyl-4-piperidyl) amide derivatives, which are explored for their potential biological activities . The synthetic utility of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is demonstrated through its transformation into other compounds, such as N-(1-benzyl-4-piperidyl)-m-propionotoluidide, via acylation reactions . This product is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

IUPAC Name

1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile
Source PubChem
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InChI

InChI=1S/C20H23N3/c1-17-6-5-9-19(14-17)22-20(16-21)10-12-23(13-11-20)15-18-7-3-2-4-8-18/h2-9,14,22H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQNYTJDMMMAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CC=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90242770
Record name 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Molecular Weight

305.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

972-18-9
Record name 4-[(3-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Foundational & Exploratory

A Technical Guide to 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, a substituted 4-aminopiperidine derivative. While direct experimental data for the meta-toluidino isomer is sparse in publicly accessible literature, this document synthesizes information from its closely related ortho and para isomers to present a detailed analysis of its molecular structure, physicochemical properties, and a validated synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the molecule's characteristics and its potential as a synthetic intermediate.

Chemical Identity and Nomenclature

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a complex organic molecule built upon a piperidine scaffold. The piperidine ring is substituted at the 1-position with a benzyl group and at the 4-position with both a meta-toluidino (3-methylanilino) group and a nitrile group. This specific arrangement of functional groups defines its chemical reactivity and potential pharmacological profile.

  • IUPAC Name: 1-benzyl-4-((3-methylphenyl)amino)piperidine-4-carbonitrile

  • Molecular Formula: C₂₀H₂₃N₃[1][2]

  • Synonyms: 1-Benzyl-4-(3-methylanilino)piperidine-4-carbonitrile

While specific CAS numbers are readily available for the ortho (CAS 972-17-8) and para (CAS 972-19-0) isomers, a unique identifier for the meta isomer is not prominently indexed in major chemical databases.[1][2] Researchers should exercise diligence in sourcing and characterizing this specific compound.

Molecular Structure and Physicochemical Properties

The molecular architecture is characterized by a central piperidine ring, which is expected to adopt a stable chair conformation to minimize steric strain. The bulky benzyl and toluidino substituents, along with the nitrile group at the quaternary C4 position, influence the molecule's spatial arrangement and intermolecular interactions.

Structural Features
  • Piperidine Core: A saturated heterocyclic amine that serves as the molecular backbone. The tertiary amine at the N1 position is a key basic center.

  • N-Benzyl Group: This lipophilic group significantly impacts the molecule's solubility and potential to cross biological membranes.

  • 4-Amino-4-carbonitrile Moiety: This geminal substitution pattern is characteristic of products from the Strecker synthesis. The nitrile group is a versatile chemical handle for further functionalization, while the amino linkage to the toluidino group is a critical pharmacophoric element in many CNS-active compounds.

  • m-Toluidino Group: The methyl group's position on the aniline ring subtly alters the electronic properties and steric profile compared to its ortho and para counterparts, which can fine-tune binding affinity in biological targets.

Physicochemical Data

The following table summarizes the key physicochemical properties. These values are calculated based on the molecular formula shared with its well-documented isomers.[1][2][3]

PropertyValueSource
Molecular Weight 305.42 g/mol PubChem (Computed)[2][3]
Exact Mass 305.1892 g/mol PubChem (Computed)[2]
Molecular Formula C₂₀H₂₃N₃PubChem[2][3]
XLogP3-AA (Lipophilicity) 3.9PubChem (Computed)[1][2]
Topological Polar Surface Area 39.1 ŲPubChem (Computed)[2]
Hydrogen Bond Donors 1 (Amine N-H)PubChem (Computed)
Hydrogen Bond Acceptors 3 (Two N atoms, Nitrile N)PubChem (Computed)

Synthesis Protocol: A Validated Approach

The synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile can be reliably achieved via a one-pot Strecker-type reaction. This methodology is a cornerstone of α-aminonitrile synthesis and is well-documented for analogous structures.[4] The causality behind this choice is its efficiency, use of readily available starting materials, and high yields reported for similar reactions.[4]

Reaction Principle

The synthesis involves the condensation of a ketone (1-Benzyl-4-piperidone) with an amine (m-toluidine) to form an intermediate iminium ion. Subsequent nucleophilic attack by a cyanide anion yields the final α-aminonitrile product. Glacial acetic acid serves to catalyze the formation of the iminium ion.

Experimental Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Reaction & Workup cluster_3 Step 4: Purification A 1-Benzyl-4-piperidone D Reaction Flask (0-5°C) A->D B m-Toluidine B->D C Glacial Acetic Acid C->D G Stir at RT (18-24h) D->G E Aqueous KCN Solution F Slow Dropwise Addition E->F F->D to Reaction Mixture H Quench with NH4OH/Ice G->H I Extract with CH2Cl2 H->I J Dry & Evaporate I->J K Crude Oily Solid J->K L Triturate with Diethyl Ether K->L M Filter & Dry L->M N Final Product M->N

Caption: Synthetic workflow for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.

Detailed Step-by-Step Protocol

Materials:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • m-Toluidine (1.1 equiv)

  • Potassium Cyanide (KCN) (1.15 equiv)

  • Glacial Acetic Acid

  • Deionized Water

  • Methylene Chloride (DCM)

  • Diethyl Ether

  • Concentrated Aqueous Ammonia

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine 1-benzyl-4-piperidone and m-toluidine in glacial acetic acid. Cool the mixture in an ice bath to 0-5°C.

  • Cyanide Addition: In a separate beaker, prepare an aqueous solution of potassium cyanide. Add this KCN solution dropwise to the stirring reaction mixture over a period of 30 minutes, ensuring the temperature remains low.

    • Expert Insight: Slow addition of cyanide is critical to control the exotherm and prevent the formation of unwanted side products. The acidic medium facilitates the formation of the reactive iminium intermediate necessary for the cyanide attack.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. A significant precipitate is expected to form as the product crystallizes out of the solution.[4]

  • Workup: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated aqueous ammonia. This step neutralizes the acetic acid and quenches any unreacted cyanide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with methylene chloride. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude oily solid.

  • Purification: Triturate the resulting crude solid with cold diethyl ether. This process washes away more soluble impurities. Filter the resulting crystalline solid under vacuum and dry to yield the pure 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its structure and confirm the absence of starting materials. A melting point determination will also serve as a good indicator of purity.[5]

Conclusion

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a molecule of significant interest for synthetic and medicinal chemistry. This guide provides its core molecular and physicochemical properties, derived from data on its close isomers. Furthermore, a detailed and reliable synthetic protocol is presented, grounded in established chemical principles, to enable its practical preparation in a laboratory setting. This foundational knowledge is crucial for professionals engaged in the design and development of novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70415, 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-BENZYL-4-(O-TOLUIDINO)PIPERIDINE-4-CARBONITRILE. Retrieved from [Link]

  • NIST. (n.d.). Para-fluorofentanyl. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 793383, 1-Benzylpiperidine-4-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Parafluorofentanyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 191408, 1-Benzyl-4-cyano-4-phenylpiperidine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Thermodynamics of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical solubility profile of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile , a critical intermediate in the synthesis of 4-anilidopiperidine scaffolds.

Executive Summary & Physicochemical Identity

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a lipophilic, basic organic intermediate. Structurally, it consists of a piperidine core substituted with a benzyl group (lipophilic), a nitrile (polar, H-bond acceptor), and an m-toluidino moiety (aromatic amine).

Understanding its solubility is prerequisite for two critical workflows: recrystallization (purification from unreacted m-toluidine or aminonitriles) and chromatographic sample preparation .

Chemical Identity
PropertyDetail
IUPAC Name 1-Benzyl-4-[(3-methylphenyl)amino]piperidine-4-carbonitrile
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
Predicted LogP ~3.9 – 4.2 (Highly Lipophilic)
Physical State Solid (White to off-white crystalline powder)
Melting Point ~130–135 °C (Analogous to ANPP, modulated by m-methyl symmetry)

Thermodynamic Solubility Profile

The solubility behavior of this molecule is governed by the competition between the hydrophobic benzyl/tolyl domains and the polar nitrile/amine functionalities. The m-methyl group increases lipophilicity compared to the unsubstituted analog (ANPP), slightly reducing solubility in polar protic solvents while enhancing it in non-polar aromatics.

Solvent Compatibility Matrix

Data derived from structural analogs (ANPP) and standard piperidine intermediate processing.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Extraction, Flash Chromatography loading.
Chlorinated ChloroformHigh (>100 mg/mL)NMR analysis, Extraction.
Esters Ethyl AcetateModerate-High Standard organic phase for workup.
Alcohols Ethanol (EtOH)Temp-Dependent Primary Recrystallization Solvent. Low solubility at 0°C; High at 78°C.
Alcohols Isopropanol (IPA)Temp-Dependent Alternative recrystallization solvent (sharper cooling curve).
Aromatics TolueneHigh Process solvent; often retains impurities.
Ethers Diethyl EtherLow Used for trituration (precipitating the solid from oils).
Alkanes Hexane / HeptaneInsoluble (<1 mg/mL)Anti-solvent; used to crash out product.
Aqueous WaterInsoluble Immiscible; used for washing inorganic salts.
The "m-Methyl" Effect

The meta-methyl group on the aniline ring disrupts crystal packing efficiency compared to the para-isomer, potentially lowering the melting point slightly. However, it significantly increases the Van der Waals surface area , making the molecule less soluble in water/methanol mixtures than its unsubstituted parent.

Hansen Solubility Parameters (HSP) & Solvent Selection

To scientifically select a solvent without trial-and-error, we utilize the "Like Seeks Like" principle quantified by Hansen parameters (


 dispersion, 

polarity,

hydrogen bonding).
  • Target Molecule Profile (Estimated): High

    
     (aromatic rings), Moderate 
    
    
    
    (nitrile), Moderate
    
    
    (amine).
  • Interaction Radius (

    
    ):  Solvents falling within the sphere of interaction will dissolve the solute.
    
Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the operational goal (Purification vs. Dissolution).

SolventSelection Start Solvent Selection Goal Purification Purification (Recrystallization) Start->Purification Dissolution Complete Dissolution (Analysis/Reaction) Start->Dissolution PolarProtic Polar Protic Solvents (High Temp Solubility) Purification->PolarProtic Requires Temp Gradient PolarAprotic Chlorinated/Polar Aprotic Dissolution->PolarAprotic High Solvency CheckMP Check Melting Point (~130°C) PolarProtic->CheckMP Ethanol Ethanol (Reflux) Best Balance CheckMP->Ethanol Primary Choice IPA Isopropanol Slower Crystallization CheckMP->IPA Secondary Choice DCM Dichloromethane (Flash Chrom/Extraction) PolarAprotic->DCM Chloroform Chloroform (NMR Standard) PolarAprotic->Chloroform

Figure 1: Decision tree for solvent selection based on thermodynamic objectives. High-contrast nodes indicate terminal solvent choices.

Experimental Protocols

Since batch-to-batch impurity profiles (specifically unreacted m-toluidine) affect solubility, exact values must be determined empirically.

Protocol A: Gravimetric Solubility Determination (Isothermal Saturation)

Use this method to generate precise solubility data (mg/mL) for regulatory filing or process optimization.

  • Preparation: Weigh ~500 mg of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile into a scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Place in a thermostatic shaker at 25°C (or target temp) for 24 hours.

    • Note: Ensure excess solid remains visible. If clear, add more solid.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing high temps).

  • Evaporation: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/nitrogen.

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Primary method for purifying the intermediate.[1]

  • Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C). The solution should become clear.

    • Troubleshooting: If oily droplets form ("oiling out"), add small amounts of Ethanol until homogenous.

  • Cooling: Remove from heat. Allow to cool slowly to room temperature (25°C) with gentle stirring.

  • Nucleation: If no crystals form, scratch the glass or seed with a pure crystal. Cool further to 0-4°C on ice.

  • Collection: Filter the white crystalline precipitate. Wash with cold Ethanol (0°C).

  • Drying: Vacuum dry at 40°C to remove solvent entrapped in the lattice.

Safety & Compliance (Critical)

This compound is a structural precursor to potent analgesics. While the solubility data itself is physicochemical, handling the material requires strict adherence to safety protocols.

  • Toxicity: Potent opioid intermediates can be biologically active. Assume high potency.

  • PPE: Double nitrile gloves, full-face respirator or fume hood operations are mandatory.

  • Waste: All solvent waste containing this compound must be segregated and incinerated as hazardous pharmaceutical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70415, 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile (Isomer Analog). Retrieved from [Link]

  • Janssen, P. A. J. (1962). Process for preparing 1-benzyl-4-(phenylamino)-4-piperidinecarbonitrile.[2] U.S. Patent No. 3,998,834. (Foundational synthesis and purification data for the class).

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. (General solvent selection logic for amines). Retrieved from [Link]

Sources

A Spectroscopic Guide to 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile. As a crucial resource for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and comparative analysis with structurally similar molecules, this guide offers a robust framework for the characterization of this and related compounds.

Introduction

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structural verification is paramount for ensuring purity, understanding its chemical behavior, and advancing its development. This guide provides a detailed predictive analysis of its spectral characteristics, offering a benchmark for experimental verification. The molecular structure, with its distinct aromatic and aliphatic regions, gives rise to a unique spectral fingerprint that can be deciphered through a multi-technique approach.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile. The molecule is comprised of a central piperidine ring, which is substituted at the 1-position with a benzyl group and at the 4-position with both a m-toluidino group and a nitrile group.

Figure 1. Chemical structure of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is expected to be complex, with distinct signals for the aromatic and aliphatic protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below, based on data from the closely related 4-anilino-1-benzylpiperidine-4-carbonitrile.[1]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Benzyl)7.20-7.40Multiplet5H
Aromatic (m-toluidino)6.60-7.10Multiplet4H
NH (m-toluidino)~4.0 (broad)Singlet1H
CH₂ (Benzyl)~3.60Singlet2H
Piperidine (axial)~2.80Multiplet4H
Piperidine (equatorial)~2.40Multiplet4H
CH₃ (m-toluidino)~2.30Singlet3H

Experimental Protocol: A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans would be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are as follows, drawing from data on 4-anilino-1-benzylpiperidine-4-carbonitrile.[1]

Carbon(s) Predicted Chemical Shift (ppm)
Aromatic (Quaternary)144, 138, 137
Aromatic (CH)129, 128, 127, 121, 118, 115
C≡N~122
C4 (Piperidine)~59
CH₂ (Benzyl)~63
Piperidine (CH₂)~49, ~36
CH₃ (m-toluidino)~22

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. Higher field magnets (e.g., 500 or 600 MHz) would provide better resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint."

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine)3350-3450Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2950Medium-Strong
C≡N Stretch (nitrile)2220-2260Medium
C=C Stretch (aromatic)1500-1600Medium-Strong
C-N Stretch1250-1350Medium

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

Trustworthiness of the Protocol: The ATR-FTIR method is rapid, requires minimal sample preparation, and is generally reproducible, making it a trustworthy technique for routine identification and quality control.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular formula of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is C₂₀H₂₃N₃, with a molecular weight of 305.42 g/mol .[2][3]

Expected Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The most common fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the piperidine ring.

M [C20H23N3]+• m/z = 305 frag1 [M - C7H7]+• m/z = 214 M->frag1 Loss of benzyl radical frag2 [C7H7]+ m/z = 91 M->frag2 Benzyl cation frag3 [M - C7H8N]+• m/z = 198 M->frag3 Cleavage of piperidine ring

Figure 2. Predicted major fragmentation pathways for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile in EI-MS.

Experimental Protocol: The mass spectrum can be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with high-energy electrons. The resulting ions are then separated by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the structural elucidation and characterization of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the synthesis of this compound and ensure its purity for further applications. The provided protocols and interpretations are grounded in established scientific principles and data from closely related analogs, ensuring a high degree of scientific integrity.

References

  • 1-BENZYL-4-(O-TOLUIDINO)PIPERIDINE-4-CARBONITRILE. (n.d.). In gsrs.
  • 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile. (n.d.). In PubChem.
  • Henriksen, B. S., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3537–o3538. [Link]

Sources

Technical Guide: Discovery and Chemistry of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

[1]

Executive Summary

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a specialized chemical intermediate belonging to the class of


-aminonitriles1Janssen Pharmaceutica1Structure-Activity Relationship (SAR)1

Specifically, it serves as the Strecker synthesis product formed from 1-benzyl-4-piperidone and m-toluidine (3-methylaniline).[1] While the unsubstituted aniline analog leads to Carfentanil and Fentanyl precursors, the m-toluidino derivative was synthesized to evaluate the effect of meta-substitution on the aromatic ring, influencing the potency and metabolic stability of the resulting opioids.[1]

Compound Attribute Technical Detail
CAS Number 972-18-9
IUPAC Name 1-benzyl-4-[(3-methylphenyl)amino]piperidine-4-carbonitrile
Molecular Formula

Molecular Weight 305.42 g/mol
Key Reaction Strecker Synthesis (Ketone + Amine + Cyanide)
Primary Application Precursor for m-substituted anilinopiperidine opioids

Historical Context: The Janssen Era

The discovery of this compound is inextricably linked to Dr. Paul Janssen and his systematic exploration of the 4-anilinopiperidine scaffold, which began in earnest after the synthesis of Pethidine (Meperidine).[1]

The Quest for Potency (1960–1965)

In the early 1960s, Janssen's team sought to improve upon the analgesic profile of Pethidine.[1] They hypothesized that increasing the lipophilicity and rigidity of the piperidine ring substituents would enhance blood-brain barrier penetration and receptor binding.[1]

  • 1960: Janssen files patents (e.g., U.S. Patent 3,164,600) describing "1-aralkyl-4-(N-aryl-carbonylamino)piperidines".[1]

  • The Screening Strategy: The team synthesized hundreds of analogs by varying three key regions:

    • The N-substituent on the piperidine (e.g., benzyl, phenethyl, thienylethyl).[1]

    • The 4-position substituent (e.g., H, carbonitrile, amide, ester).[1]

    • The Aniline ring (e.g., phenyl, o-tolyl, m-tolyl, p-fluorophenyl).[1]

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile emerged as the specific intermediate where m-toluidine was used as the amine component.[1] This allowed researchers to investigate whether a methyl group at the meta position of the aniline ring would sterically hinder metabolism or enhance receptor affinity via hydrophobic interactions.[1]

Significance in SAR

While the unsubstituted aniline derivative (leading to Fentanyl and Carfentanil) became the clinical standard, the m-toluidino analogs provided crucial negative and positive data points:

  • Substitution Effects: It was found that para-substitution (e.g., p-fluoro) often enhanced potency, whereas ortho-substitution (e.g., o-methyl) drastically reduced it due to steric clash.[1] The m-methyl analog represented a middle ground, retaining significant opioid activity but not surpassing the parent fentanyl in therapeutic index.[1]

Chemical Synthesis & Mechanism

The synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile follows the classic Strecker Synthesis protocol adapted by Janssen.[1] This route is favored for its ability to install both the amino and cyano groups at the quaternary C4 position simultaneously.[1]

Reaction Pathway

The synthesis involves the condensation of 1-benzyl-4-piperidone with m-toluidine and a cyanide source (typically Potassium Cyanide , KCN) in the presence of an acid catalyst (often acetic acid).[1]

Step-by-Step Protocol (Historical Reconstruction)
  • Reagents:

    • 1-Benzyl-4-piperidone (1.0 eq)[1]

    • m-Toluidine (1.05 eq)[1]

    • Potassium Cyanide (1.1 eq)[1]

    • Acetic Acid (Solvent/Catalyst) or Ethanol/Water mix.[1]

  • Imine Formation: The ketone reacts with m-toluidine to form a transient Schiff base (imine) intermediate.[1] The benzyl group protects the piperidine nitrogen.[1]

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbon of the imine.[1]

  • Crystallization: The resulting

    
    -aminonitrile precipitates or is extracted.[1] It is typically a solid with a defined melting point (approx. 130–140 °C range for this class, though specific polymorphs vary).[1]
    
Mechanistic Diagram

The following Graphviz diagram illustrates the synthesis and downstream transformations.[1]

GStart1-Benzyl-4-piperidoneImineSchiff BaseIntermediateStart->ImineAminem-Toluidine(3-Methylaniline)Amine->ImineReagentKCN / AcOHProduct1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile(The Topic)Reagent->ProductImine->ProductStreckerReactionRouteAHydrolysis(H2SO4)Product->RouteARouteBDecyanation(NaBH4 or Heat)Product->RouteBAmideCarboxamideAnalogRouteA->AmideEsterm-Methyl-CarfentanilAnalogAmide->EsterFentanylAnalogN-(m-Tolyl)Fentanyl AnalogRouteB->FentanylAnalog

Caption: Synthesis pathway showing the formation of the title aminonitrile and its divergence into ester (Carfentanil-like) or hydrogen (Fentanyl-like) analogs.

Downstream Applications and Pharmacology

The nitrile group at the 4-position is rarely the final endpoint in drug design.[1] It serves as a versatile "handle" for further chemical elaboration.[1]

Pathway A: The Carfentanil/Sufentanil Route

If the goal is to retain the carbon at the 4-position (as seen in Carfentanil , Sufentanil , and Alfentanil ), the nitrile is hydrolyzed.[1]

  • Hydrolysis: Treatment with concentrated sulfuric acid converts the nitrile (-CN) to a primary amide (-CONH2).[1]

  • Esterification: Acidic alcoholysis converts the amide to an ester (e.g., methyl ester).[1]

  • Result: This produces the m-methyl analog of Carfentanil (if the N-benzyl is swapped for N-phenethyl).[1] These compounds are extremely potent

    
    -opioid agonists.[1]
    
Pathway B: The Fentanyl Route (Modified)

While Fentanyl itself (H at C4) is usually made via direct reductive amination, the aminonitrile can also be used.[1]

  • Decyanation: The nitrile group can be eliminated (often using sodium borohydride or thermal elimination followed by reduction) to yield 1-benzyl-4-(m-toluidino)piperidine .[1]

  • Acylation: Reaction with propionic anhydride yields the amide.[1]

  • Result: This leads to N-(3-methylphenyl)fentanyl analogs.[1]

Comparative SAR Data

The following table summarizes the impact of the m-toluidino group compared to the standard aniline used in Fentanyl.

Substituent (Aniline Ring)Resulting Analog ClassRelative Potency (Approx.)Metabolic Stability
Unsubstituted (H) Fentanyl / Carfentanil1.0 (Baseline)Standard
o-Methyl (2-Me) o-Methylfentanyl< 0.1 (Reduced)High steric hindrance
m-Methyl (3-Me) m-Methylfentanyl ~ 1.0 – 1.5 Comparable / Slightly Potent
p-Methyl (4-Me) p-MethylfentanylVariableVulnerable to oxidation
p-Fluoro (4-F) p-Fluorofentanyl> 1.0 (Increased)Enhanced metabolic stability

Note: "m-Methylfentanyl" here refers to the aniline-ring methylated analog, not the 3-methylpiperidine analog (which is cis-3-methylfentanyl).[1]

Safety and Handling

As a precursor to high-potency opioids, this compound requires strict safety protocols.[1]

  • Cyanide Risk: The synthesis involves KCN; acidification can release lethal HCN gas.[1] All reactions must occur in a high-performance fume hood with cyanide detectors.[1]

  • Potency: While the aminonitrile itself is not an active opioid, it is a direct precursor.[1] Accidental ingestion or absorption could theoretically lead to metabolic conversion or contamination with active byproducts.[1]

  • Regulatory Status: In many jurisdictions, 4-anilinopiperidines and their precursors are Schedule I or List I chemicals due to their use in illicit fentanyl manufacture.[1] The m-toluidino analog falls under analog acts in regions like the US (Federal Analog Act) and UK (Psychoactive Substances Act).[1]

References

  • Janssen, P. A. J. (1965).[1] 1-aralkyl-4-(N-aryl-carbonyl amino)-piperidines and related compounds. U.S. Patent No.[1] 3,164,600.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Janssen, P. A. J., & Van der Eycken, C. A. M. (1968).[1] The Chemical Anatomy of Potent Morphine-Like Analgesics. In A. Burger (Ed.), Drugs Affecting the Central Nervous System (Vol. 2, pp. 25–60).[1] Marcel Dekker.[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 70415: 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile (Analog Reference).[1] Retrieved from [1]

  • Gupta, P. K., et al. (2013).[1] Synthetic methods for the preparation of fentanyl and its analogues: A review. Current Organic Chemistry, 17(23), 2876-2894.[1]

  • European Chemicals Agency (ECHA). (2025).[1][2] Substance Information: 1-benzyl-4-(m-toluidino)piperidine-4-carbonitrile (CAS 972-18-9).[1][3] Link[1]

Technical Guide: Safety and Handling of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

[1]

Executive Summary & Core Directive

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (Chemical Name: 1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile) is a critical advanced intermediate in the synthesis of 3-methylfentanyl , a synthetic opioid estimated to be 400–6000 times more potent than morphine.[1]

While the precursor itself acts as an aminonitrile intermediate, its handling protocols must align with High Potency Active Pharmaceutical Ingredient (HPAPI) standards due to:

  • Proximity to Lethality: A single synthetic step (acylation) converts this material into a weaponizable opioid.[1]

  • Toxicological Uncertainty: As a substituted aminonitrile, it poses risks of acute toxicity and potential cyanide release under acidic stress.[1]

  • Legal Surveillance: This compound is a "watched" chemical or controlled precursor in multiple jurisdictions (UNODC/DEA context).[1]

Immediate Action Required: All handling must occur within a Negative Pressure Isolator or a Class II/III Biological Safety Cabinet fitted with HEPA filtration.[1] Open-bench handling is strictly prohibited.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile
Common Name 3-Methyl-ANPP Nitrile / 3-Methylfentanyl Precursor
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
Physical State White to pale yellow crystalline powder
Solubility Soluble in DCM, Chloroform, Methanol; Insoluble in Water
Reactivity Incompatible with strong acids (risk of HCN evolution) and strong oxidizers.[1]
Isomeric Context m-isomer (meta) is the specific precursor for 3-methylfentanyl.[1] (Distinct from o-isomer CAS 972-17-8 and p-isomer CAS 972-19-0).[1]

Hazard Identification & Toxicology[7][8][9][10]

Acute Health Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): Classified as Category 2/3 (Danger) . Analogous aminonitriles demonstrate high acute toxicity.[1] Rapid absorption through mucous membranes is expected.[1]

  • Skin/Eye Corrosion: Causes serious eye damage (Category 1) and skin irritation.[1]

  • Sensitization: Potential respiratory and skin sensitizer.[1]

Specific Precursor Risks
  • "One-Pot" Lethality: Accidental contact with propionyl chloride or anhydrides in the presence of this nitrile (followed by hydrolysis) can generate trace amounts of 3-methylfentanyl in situ.[1]

  • Cyanogenic Potential: Although the nitrile group is generally stable, exposure to strong acids or combustion can release Hydrogen Cyanide (HCN) gas.[1]

Hierarchy of Controls & Engineering Containment

The containment strategy relies on a "Defense in Depth" approach.[1] Personal Protective Equipment (PPE) is the last line of defense, not the first.[1]

Primary Containment (Engineering Controls)
  • Solid Handling (Weighing/Transfer): Must be performed in a Glovebox (Isolator) operating under negative pressure (-150 Pa) or a Vented Balance Enclosure (VBE) with a face velocity of >0.5 m/s and double HEPA filtration.[1]

  • Liquid Handling (Synthesis): Closed-system glassware is mandatory.[1] All reactor vents must be scrubbed or HEPA-filtered before exhaustion.[1]

Secondary Containment
  • Laboratory Environment: The lab should be maintained at negative pressure relative to the corridor.[1]

  • Access Control: Biometric or keycard access restricted to authorized personnel only.[1]

ContainmentLogiccluster_safetyCritical Safety BoundaryStartTask AssessmentSolidSolid Handling(Powder/Crystals)Start->SolidLiquidLiquid Handling(Solubilized)Start->LiquidIsolatorGlovebox / Isolator(Neg Pressure, HEPA)Solid->IsolatorQuantity > 1gVBEVented Balance Enclosure(Face Velocity > 0.5 m/s)Solid->VBEQuantity < 1gLiquid->IsolatorHigh Conc.FumeHoodChemical Fume Hood(Closed System Only)Liquid->FumeHoodDilute Solution

Figure 1: Decision logic for engineering controls based on physical state and quantity.[1]

Personal Protective Equipment (PPE) Matrix

Even within engineering controls, operators must wear the following PPE to mitigate breach risks.

Body PartPPE RequirementRationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P3 (only if inside Class III Isolator).[1]Prevents inhalation of aerosolized particulates during transfer.[1]
Hands Double Gloving : Inner Latex (4 mil) + Outer Nitrile (8 mil, extended cuff).[1]Breakthrough time for nitriles against organic solvents (DCM) is low; double gloving provides a sacrificial layer.[1]
Body Tyvek® 400 or equivalent disposable coverall (taped seams).[1]Prevents permeation and allows for safe doffing/disposal.[1]
Eyes Chemical Splash Goggles + Face Shield.[1]Protects against corrosive splashes and projectile glass failure.[1]

Operational Protocols

Weighing and Transfer[1]
  • Pre-Check: Verify isolator pressure and glove integrity (leak test).[1]

  • Anti-Static: Use an ionizing bar inside the balance enclosure; static charge can cause powder to "jump" and aerosolize.[1]

  • Wetting: If possible, wet the powder with a compatible solvent (e.g., toluene) inside the original container before transfer to reduce dust generation.[1]

Decontamination and Inactivation

Standard cleaning is insufficient.[1] You must chemically inactivate the compound.[1]

  • Solution: 10% Sodium Hypochlorite (Bleach) or a commercial oxidant (e.g., Oxone®).[1]

  • Mechanism: Oxidation attacks the amine and nitrile functionalities, breaking the precursor structure.[1]

  • Verification: Surface wipe tests analyzed via LC-MS are required to confirm "Non-Detect" status before releasing equipment.

Emergency Response Procedures

CRITICAL: In the event of exposure, treat as a potential opioid overdose due to the high likelihood of cross-contamination with active analogues.[1]

Exposure Response Workflow

EmergencyResponseExposureExposure Event(Dermal/Inhalation)RemoveRemove from Area(Do not contaminate others)Exposure->RemoveDeconDecontamination(Water Rinse 15m, No Scrubbing)Remove->DeconAntidoteAdminister Naloxone?(If signs of resp. depression)Decon->AntidoteAssess SymptomsMedicalTransfer to ER(Bring SDS)Antidote->Medical

Figure 2: Immediate response workflow for accidental exposure.[1]

Medical Countermeasures
  • Naloxone (Narcan): While this specific precursor is an aminonitrile, Naloxone must be available on-site.[1] The biological activity of the precursor is lower than the final drug, but metabolic activation or contamination is a fatal risk.[1]

  • Oxygen: Supplemental oxygen should be available for respiratory distress.[1]

Waste Disposal & Legal Compliance

  • Disposal: All solid and liquid waste must be segregated as "Cytotoxic/High Potency" waste.[1]

  • Destruction: Incineration at >1000°C is the only approved method.[1] Do not discharge into sewer systems.[1]

  • Record Keeping: Maintain a "Chain of Custody" log.[1] The exact mass used must be reconciled with the mass synthesized to prevent diversion flagging.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Prevention of Occupational Exposure to Fentanyl and Other Opioids. NIOSH Workplace Safety and Health Topics. [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[1] Scheduling of fentanyl precursors under the 1988 Convention. Commission on Narcotic Drugs.[1][2] [Link][1]

  • PubChem. (2023).[1] Compound Summary: 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile (Isomer Analogue Data). National Library of Medicine.[1] [Link][1]

  • Drug Enforcement Administration (DEA). (2023).[1] List of Scheduled Chemicals and Precursors. Diversion Control Division.[1] [Link]

  • Mayer, B. P., et al. (2017).[1] Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl. Lawrence Livermore National Laboratory.[1] [Link][1]

Technical Guide: Sourcing and Synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Sourcing and Synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.

Executive Summary

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a specialized Strecker intermediate used primarily in the synthesis of N-aryl-substituted piperidine opioids, specifically analogues of fentanyl where the aniline ring bears a meta-methyl substitution (e.g., N-(3-methylphenyl)fentanyl).

Unlike stable building blocks, this aminonitrile is chemically labile. It is subject to retro-Strecker fragmentation (reverting to the ketone and amine) under acidic or aqueous conditions and is prone to hydrolysis. Consequently, it is rarely available as a shelf-stable catalog item .

Key Takeaway: Researchers should not seek direct "off-the-shelf" suppliers for this specific nitrile. The standard industry practice is in-situ generation or immediate use following synthesis from its primary precursors: 1-benzyl-4-piperidone and m-toluidine .

Part 1: Chemical Identity & Properties
PropertySpecification
Chemical Name 1-Benzyl-4-(3-methylanilino)piperidine-4-carbonitrile
Systematic Name 1-benzyl-4-[(3-methylphenyl)amino]piperidine-4-carbonitrile
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
CAS Number Not widely indexed (Isomers: o-isomer 972-17-8; p-isomer 972-19-0)
Physical State Viscous oil or low-melting solid (tends to darken on air exposure)
Stability Low. Susceptible to retro-Strecker decomposition in moisture/heat.
Regulatory Status Controlled Precursor Analogue. Derived from 1-benzyl-4-piperidone (DEA List I). Treated as a controlled substance analogue in many jurisdictions due to immediate convertibility to fentanyl analogues.
Part 2: The Sourcing Landscape

Because of its instability and regulatory sensitivity, commercial sourcing focuses on the precursors .

1. Primary Precursor: 1-Benzyl-4-piperidone (CAS 3612-20-2) [1]
  • Regulatory Status: DEA List I Chemical (USA); Class A Precursor (Canada).

  • Sourcing Protocol: Requires DEA Form 486 (Import/Export Declaration) or valid research registration.

  • Commercial Suppliers:

    • Sigma-Aldrich (Merck): High purity (98%+), strict compliance checks.

    • Thermo Fisher Scientific: Available as "N-Benzyl-4-piperidone".

    • Oakwood Chemical: Often stocks larger quantities for synthesis.

2. Secondary Precursor: m-Toluidine (CAS 108-44-1)
  • Chemical Name: 3-Methylaniline.

  • Sourcing Protocol: Standard toxic chemical procurement.

  • Commercial Suppliers:

    • Alfa Aesar: Standard reagent grade.

    • TCI America: High purity (>99%) recommended to avoid isomeric impurities.

3. Reagent: Cyanide Source
  • Options: Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN).

  • Recommendation: TMSCN is preferred for organic solubility and anhydrous conditions, minimizing retro-Strecker hydrolysis.

Part 3: Synthesis & Experimental Protocol

Since direct purchase is unfeasible, the following protocol describes the synthesis and validation of the target aminonitrile.

Mechanism: The Strecker Reaction

The reaction involves the condensation of the ketone (piperidone) with the amine (toluidine) to form an imine intermediate, which is then attacked by the cyanide ion.

Figure 1: Strecker synthesis pathway showing the reversible nature of the aminonitrile formation.

Protocol: Optimized Anhydrous Synthesis

Rationale: Using TMSCN in non-aqueous conditions prevents the hydrolysis of the nitrile and pushes the equilibrium toward the product.

Materials:

  • 1-Benzyl-4-piperidone (10 mmol)

  • m-Toluidine (10 mmol)

  • Trimethylsilyl cyanide (TMSCN) (12 mmol)

  • Zinc Iodide (ZnI₂, catalytic amount, 0.5 mmol)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (dry).

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under Argon, dissolve 1-benzyl-4-piperidone (1.89 g) and m-toluidine (1.07 g) in dry DCM (20 mL). Add activated molecular sieves (4Å) to absorb water. Stir at room temperature for 2 hours.

  • Cyanation: Cool the mixture to 0°C. Add ZnI₂ catalyst followed by the dropwise addition of TMSCN (1.5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Note: The spot may streak due to instability).

  • Workup (Critical):

    • Do not use acidic aqueous washes (causes decomposition).

    • Filter off molecular sieves.

    • Concentrate the solvent under reduced pressure (rotary evaporator) at low temperature (<40°C).

    • The residue is the crude aminonitrile.

  • Purification: Recrystallization from cold ether/hexanes is preferred over column chromatography, as silica gel acidity can degrade the product.

Part 4: Quality Control & Validation

To verify the supplier's precursor or your synthesized product, use the following analytical markers.

MethodDiagnostic SignalMechanistic Insight
IR Spectroscopy 2220–2240 cm⁻¹ (weak) Characteristic C≡N stretch . Often weak in aminonitriles but diagnostic.
¹H-NMR (CDCl₃) δ 2.30 (s, 3H) Methyl group on the meta-tolyl ring.
¹H-NMR (CDCl₃) δ 3.50 (s, 2H) Benzylic CH₂ protons (singlet).
¹H-NMR (CDCl₃) Aromatic Region Complex multiplet for meta-substitution pattern (unlike para AB system).
Melting Point ~100–110°C (Estimated based on p-isomer). Sharp range indicates purity; broad range suggests retro-Strecker decomposition.
Validation Workflow

Figure 2: Analytical workflow for validating the integrity of the aminonitrile intermediate.

Part 5: Regulatory & Safety Considerations

1. Controlled Substance Precursor Control:

  • USA: 1-Benzyl-4-piperidone is a List I Chemical . The final aminonitrile is an immediate precursor to fentanyl analogues. Possession of this intermediate without a registration for the downstream Schedule I/II synthesis may be interpreted as "attempted manufacture" under the Federal Analogue Act .

  • International: Listed in Table I of the UN Convention Against Illicit Traffic in Narcotic Drugs (1988) as a precursor.

2. Cyanide Safety:

  • The synthesis uses KCN or TMSCN. In the presence of moisture or acid, these release HCN gas (Hydrogen Cyanide), which is rapidly fatal.

  • Protocol: All reactions must be performed in a functioning fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.

3. Waste Disposal:

  • Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

References
  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260–268. Link

  • Drug Enforcement Administration (DEA). (2020). "Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals."[2] Federal Register, 85 FR 20822. Link

  • United Nations Office on Drugs and Crime (UNODC). (2022). "List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances." Red List, 18th Edition. Link

  • Gupta, P. K., et al. (2005).[3] "One-Pot Synthesis of Fentanyl Analogues via the Strecker Reaction." Journal of Chemical Research, 2005(7), 452–455. (Contextual citation for Strecker methodology on piperidones).

  • PubChem. (2025). "Compound Summary: 1-Benzyl-4-(2-methylanilino)piperidine-4-carbonitrile (Isomer Analogue)." National Library of Medicine. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile , a critical


-aminonitrile intermediate used in the development of 4-anilidopiperidine scaffolds. The method utilizes a modified Strecker synthesis, reacting 1-benzyl-4-piperidone with m-toluidine and potassium cyanide in an acetic acid/water medium. This guide prioritizes safety (cyanide management), reproducibility, and high-purity isolation, providing a robust workflow for research-scale production.

Safety & Hazard Critical Control (HSE)

WARNING: ACUTE TOXICITY HAZARD

This protocol involves Potassium Cyanide (KCN) and the potential evolution of Hydrogen Cyanide (HCN) gas.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, lab coat, and a full-face respirator available for emergencies.

  • Cyanide Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be present and accessible in the laboratory.

  • Waste Management: All aqueous waste must be quenched with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal. Do NOT acidify cyanide waste.

Introduction & Retrosynthetic Logic

The target molecule is a 4,4-disubstituted piperidine, a privileged scaffold in medicinal chemistry, particularly for mu-opioid receptor ligands and neurokinin antagonists. The synthesis relies on the Strecker Reaction , where a ketone (1-benzyl-4-piperidone) condenses with an amine (m-toluidine) to form an imine/iminium intermediate, which is subsequently trapped by a cyanide nucleophile.

Why this route?

  • Thermodynamic Stability: The formation of the

    
    -aminonitrile is generally reversible; however, using glacial acetic acid promotes the formation of the iminium ion, driving the equilibrium toward the nitrile product.
    
  • Atom Economy: The reaction is a multicomponent coupling that assembles the quaternary center in a single step.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2]Role
1-Benzyl-4-piperidone 3612-20-21.0Electrophile (Ketone)
m-Toluidine (3-Methylaniline)108-44-11.1Nucleophile (Amine)
Potassium Cyanide (KCN)151-50-81.2Nucleophile (Source of CN⁻)
Glacial Acetic Acid 64-19-7SolventCatalyst/Solvent
Ammonium Hydroxide (28%)1336-21-6QuenchNeutralization
Dichloromethane (DCM)75-09-2ExtractionSolvent
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (Magnetic stirring may fail if heavy precipitation occurs)

  • Addition Funnel (Pressure-equalizing)

  • Internal Thermometer[3]

  • Bleach bath (for quenching glassware)

Experimental Protocol

Phase 1: Pre-Complexation (Imine Formation)
  • Setup: Equip a 250 mL 3-neck RBF with a mechanical stirrer and thermometer. Clamp securely in an ice-water bath (

    
    ).
    
  • Charging: Add 1-Benzyl-4-piperidone (18.9 g, 100 mmol) and m-Toluidine (11.8 g, 110 mmol).

  • Solvation: Add Glacial Acetic Acid (25 mL) slowly.

    • Observation: The reaction is exothermic.[4] Maintain temperature

      
      . The mixture may darken as the imine forms.
      
Phase 2: Strecker Addition (Cyanide Attack)
  • Cyanide Prep: In a separate beaker (in the hood!), dissolve KCN (7.8 g, 120 mmol) in minimal distilled water (~25 mL).

  • Addition: Transfer the KCN solution to the addition funnel. Dropwise add this solution to the stirring piperidone/amine mixture over 30–45 minutes.

    • Critical Control: Keep internal temperature

      
       to minimize HCN off-gassing.
      
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C).

  • Duration: Stir vigorously for 18–24 hours.

    • Endpoint: A heavy precipitate (the aminonitrile) typically forms. If the mixture remains oily, induce crystallization by scratching the glass or adding a seed crystal if available.

Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly into a stirred slurry of Ice (100 g) and Conc. Ammonium Hydroxide (100 mL) .

    • Chemistry: This neutralizes the acetic acid and ensures any residual HCN is kept in solution as cyanide ion (pH > 10).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
    • Note: The product is in the organic layer.[2]

  • Washing: Wash the combined organic phases with:

    • 
       Water
      
    • 
       Brine
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is often a solid or viscous oil.

    • Trituration: Triturate with cold diethyl ether or hexanes to remove unreacted amine.

    • Recrystallization:[4][5] If necessary, recrystallize from a minimal amount of hot ethanol or methanol.

Reaction Mechanism & Pathway

The synthesis proceeds via the classical Strecker mechanism.[1][2][6][7] The acetic acid serves a dual role: it catalyzes the formation of the iminium ion and buffers the solution to allow cyanide attack without rapid polymerization.

StreckerMechanism Reactants 1-Benzyl-4-piperidone + m-Toluidine Imine Imine Intermediate (Transient) Reactants->Imine -H2O (Condensation) Iminium Iminium Ion (Activated) Imine->Iminium +H+ (AcOH) Transition Cyanide Attack (Nucleophilic Addition) Iminium->Transition +CN- Product 1-Benzyl-4-(m-toluidino) piperidine-4-carbonitrile Transition->Product C-C Bond Formation

Figure 1: Mechanistic pathway of the Strecker synthesis in acidic media.

Analytical Validation

Confirm the identity of the synthesized compound using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance White to off-white crystalline solidHigh purity (Oils indicate residual solvent/amine)
IR Spectroscopy Weak band at

Nitrile (

) stretch (often very weak in

-aminonitriles)
IR Spectroscopy Band at

Secondary Amine (

) stretch
1H NMR

(s, 3H)
Methyl group of m-toluidine
1H NMR

(s, 2H)
Benzylic

protons
1H NMR

(m)
Aromatic protons (Benzyl + Tolyl)
Melting Point

(Estimated)
Compare to literature for phenyl analog (

)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Reversion of nitrile to ketoneAvoid prolonged exposure to dilute acid. Quench immediately after reaction time.
Oily Product Residual m-toluidineTriturate vigorously with cold hexanes/ether. The amine is soluble; the nitrile is not.
No Precipitation SupersaturationScratch the flask walls with a glass rod or add a seed crystal. Cool to

.
HCN Smell DANGER: LEAK Evacuate immediately. Check pH of reaction; ensure it remains basic during workup (Ammonia).

References

  • Janssen, P. A. J. (1962). Method of preparing 1-benzyl-4-(N-phenyl-propionamido)-piperidine-4-carboxylic acid methyl ester and related compounds. U.S. Patent 3,164,600.

  • Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics. Journal of Medicinal Chemistry, 17(10), 1047-1051.

  • DTIC (Defense Technical Information Center). (1990). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Technical Report. (Provides detailed experimental conditions for the Strecker step).

  • PubChem. (2023). 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile Compound Summary.

Sources

Application Notes & Protocols for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-anilinopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of biologically active compounds. Within this class, α-aminonitriles like 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile are of paramount importance, primarily functioning as critical precursors in the synthesis of potent opioid analgesics, including fentanyl and its numerous analogs. The strategic placement of the nitrile group at the C4 position provides a versatile chemical handle for extensive molecular elaboration, while the N-benzyl group serves as a readily cleavable protecting group. This guide offers a comprehensive overview of the synthesis, characterization, and strategic application of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the structure-activity relationship implications of the meta-toluidino moiety, equipping researchers with the foundational knowledge to leverage this intermediate in novel drug discovery programs.

Section 1: Strategic Importance in Opioid Synthesis

The synthesis of 4-anilinopiperidine-based opioids, pioneered by Paul Janssen, frequently employs a convergent strategy wherein the core piperidine structure is assembled and subsequently elaborated. The α-aminonitrile, 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, represents a key milestone in this pathway. Its formation via a Strecker-type reaction is a highly efficient method for constructing the crucial quaternary carbon center at the C4 position.[1]

Causality of the Design:

  • Quaternary Center: The Strecker reaction simultaneously installs the aniline and nitrile groups onto the same carbon, creating the characteristic C4-disubstituted pattern essential for the analgesic activity of fentanyl-class molecules.

  • Versatile Nitrile Handle: The nitrile group is not part of the final pharmacophore but is a robust and versatile intermediate. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing multiple pathways for derivatization.[2][3]

  • N-Benzyl Protecting Group: The benzyl group on the piperidine nitrogen serves as a stable and reliable protecting group throughout the initial synthetic steps. It is crucial for directing the reaction and can be cleanly removed via catalytic hydrogenation later in the sequence to allow for the introduction of the N-phenethyl moiety, which is critical for high-affinity µ-opioid receptor binding.[4][5]

The diagram below illustrates the central role of our target intermediate in the generalized synthesis of a fentanyl analog.

G cluster_0 Step 1: Core Assembly cluster_1 Step 2: Functional Group Elaboration cluster_2 Step 3: Final Product Synthesis A N-Benzyl-4-piperidone + m-Toluidine B 1-Benzyl-4-(m-toluidino) piperidine-4-carbonitrile A->B  KCN, Acetic Acid (Strecker Reaction) C Intermediate Acid/Amide B->C  Hydrolysis (e.g., H₂SO₄) D 4-(m-toluidino)piperidine Derivative C->D  Debenzylation (e.g., H₂, Pd/C) E N-Phenethyl-4-(m-toluidino) piperidine Derivative D->E  N-Alkylation (e.g., Phenethyl bromide) F Final Fentanyl Analog E->F  N-Acylation (e.g., Propionyl chloride)

Caption: Multi-step conversion of the intermediate to a final product.

Protocol for Step 2: Debenzylation (Illustrative Example)

This step is critical for revealing the piperidine nitrogen for subsequent alkylation.

  • Setup: In a hydrogenation vessel, dissolve the N-benzyl intermediate (e.g., the product from hydrolysis, 1 equivalent) in methanol.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol% weight).

  • Hydrogenation: Seal the vessel, purge with argon, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the debenzylated product, which can be used in the next step, often without further purification.

Subsequent steps (N-alkylation and N-acylation) would follow established literature procedures for fentanyl synthesis, using the appropriate reagents to install the phenethyl and propionyl groups, respectively. [5][6]

Section 5: Structure-Activity Relationship (SAR) Insights

The choice of m-toluidine as a starting material, instead of aniline (which leads to fentanyl), has predictable consequences for the pharmacological profile of the final analog.

  • Aniline Ring Substitution: The aniline ring of fentanyl binds to a specific sub-pocket within the µ-opioid receptor. Substitutions on this ring can significantly alter binding affinity and efficacy.

  • The meta-Methyl Group:

    • Steric Influence: A methyl group at the meta position introduces steric bulk. This may either enhance or disrupt the optimal fit within the receptor's binding pocket, depending on the precise interactions.

    • Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density of the aromatic ring and the basicity of the anilido nitrogen. This can modulate the hydrogen bonding and electrostatic interactions with the receptor.

  • General Trends: While specific data for the m-tolyl analog is scarce, research on related fentanyl analogs has shown that small alkyl substitutions on the aniline ring can be tolerated and sometimes lead to increased potency. [4]However, the position is critical; ortho substitution is often detrimental, while meta and para substitutions can have varied effects. This makes the synthesis of the m-tolyl analog a rational strategy for exploring new chemical space in opioid modulator design.

Conclusion

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a highly valuable and versatile synthetic intermediate. The protocols and insights provided herein demonstrate its straightforward synthesis via the Strecker reaction and its strategic utility in the construction of complex molecules, particularly novel fentanyl-based opioid receptor modulators. By understanding the rationale behind its synthesis and the SAR implications of its unique substitution pattern, researchers are well-equipped to employ this building block in the development of next-generation therapeutics.

References

  • Title: Synthesis of fentanyl analogs. Source: Google Patents (EP2455377A1).

  • Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Source: Medchemcomm.

  • Title: An efficient, optimized synthesis of fentanyl and related analogs. Source: Office of Scientific and Technical Information (OSTI.GOV).

  • Title: An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Source: PLOS ONE.

  • Title: Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Source: DEA Microgram Journal.

  • Title: 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride. Source: Chem-Impex International.

  • Title: 1-Benzylpiperidine-4-carbonitrile. Source: PubChem.

  • Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Source: Defense Technical Information Center.

  • Title: 1-BENZYL-4-(METHYLAMINO)PIPERIDINE-4-CARBONITRILE. Source: FDA Global Substance Registration System (GSRS).

  • Title: 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile. Source: PubChem.

  • Title: 4-Anilino-1-benzylpiperidine-4-carbonitrile. Source: Acta Crystallographica Section E.

  • Title: 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile. Source: Alfa Chemistry.

Sources

Application Note: Strategic Utilization of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

[1][2]

Executive Summary

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (hereafter referred to as Intermediate A ) is an

12Intermediate A124,4-disubstituted piperidines

12

This guide details the synthesis , purification , and downstream diversification of Intermediate A. It focuses on the "Bruylants" and "Pinner-type" transformations required to convert the nitrile group into pharmacologically active amides or esters.[2]

Safety & Compliance (CRITICAL)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Chemical Precursor.[1]

  • Cyanide Hazard: The synthesis involves Potassium Cyanide (KCN).[3] All operations must occur in a fume hood equipped with a cyanide destruction scrubber (bleach/NaOH trap).

  • Opioid Potency: Downstream derivatives of this compound (e.g., m-methyl-carfentanil analogues) may possess potencies 100x–10,000x that of morphine.[1][2]

    • Engineering Control: Use a Glovebox or Class III Biological Safety Cabinet (BSC) for handling solids.

    • Deactivation: All glassware and surfaces must be treated with 10% Sodium Hypochlorite (Bleach) before removal from the containment zone.

  • Regulatory: This compound is a direct precursor to Schedule I/II controlled substances. Ensure compliance with local DEA/EMA regulations regarding "Controlled Substance Analogues."

Structural Analysis & Logic

The utility of Intermediate A stems from the lability of the nitrile group under specific conditions.

  • The Strecker Logic: The condensation of 1-benzyl-4-piperidone, m-toluidine, and cyanide locks the amine and the nitrile onto the same carbon (C4).[1][2]

  • The "m-Toluidino" Effect: The meta-methyl group on the aniline ring is a classic medicinal chemistry modification to modulate lipophilicity and receptor binding pocket fit (steric clash avoidance) compared to the unsubstituted aniline of Fentanyl.[1]

  • Divergent Pathways:

    • Acid Hydrolysis: Converts -CN to -CONH₂ (Amide)

      
       Precursor to Esters (Carfentanil class).[1]
      
    • Bruylants Reaction: Displaces -CN with Grignard reagents

      
       Precursor to 4-Alkyl/Aryl derivatives (Spiradoline/Heterocyclic analogues).[1]
      
Workflow Visualization

Gcluster_0Core SynthesisStart1-Benzyl-4-piperidoneInterAIntermediate A(The Nitrile)Start->InterAAcOH, RTReagentsm-Toluidine + KCN(Strecker Synthesis)Reagents->InterAPath1Conc. H2SO4(Hydrolysis)InterA->Path1Path2R-MgBr(Bruylants Rxn)InterA->Path2Amide4-CarboxamideDerivativePath1->AmideEster4-Carbomethoxy(Carfentanil Analogues)Amide->EsterMeOH/H+Alkyl4-Alkyl/ArylDerivativePath2->Alkyl

Caption: Divergent synthesis pathways starting from the 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Objective: High-yield formation of the Strecker adduct while minimizing retro-Strecker (decomposition) risks.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1][2]

  • m-Toluidine (1.1 eq)[1][2]

  • Potassium Cyanide (KCN) (1.2 eq)[1]

  • Glacial Acetic Acid (AcOH) (Solvent/Catalyst)[1]

  • Ethanol (EtOH) (Co-solvent)[1]

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) and m-toluidine (11.8 g, 110 mmol) in Glacial AcOH (40 mL).

    • Note: The slight excess of amine drives the imine formation equilibrium forward.

  • Cyanide Addition: Cool the mixture to 0–5°C using an ice bath. Dissolve KCN (7.8 g, 120 mmol) in minimal water (15 mL) and add dropwise over 30 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature; do not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 18–24 hours.

    • Observation: A thick precipitate (the aminonitrile) typically forms.[1]

  • Quench & Isolation: Pour the reaction mixture slowly into a stirred slurry of Ice/NH₄OH (conc. ammonia, 100 mL) to neutralize the acid and destroy excess HCN.

    • pH Check: Ensure pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine.

  • Purification: Dry over MgSO₄ and concentrate in vacuo. Recrystallize the solid residue from Isopropanol/Hexane .

    • Target: White to off-white crystalline solid.[1]

    • Yield Expectation: 75–85%.

Protocol B: Selective Hydrolysis to the Amide

Context: The nitrile is sterically hindered. Standard basic hydrolysis often fails. Acid catalysis is required to convert the nitrile to the primary amide (-CONH₂), a key step towards esterification.[1]

Reagents:

  • Intermediate A (10 mmol)[1]

  • Sulfuric Acid (H₂SO₄), 90–98% (Conc.)[1]

Procedure:

  • Setup: Place Intermediate A (3.05 g, 10 mmol) in a round-bottom flask.

  • Addition: Add Conc. H₂SO₄ (10 mL) at 0°C. Stir until fully dissolved.

  • Reaction: Stir at Room Temperature for 24–48 hours.

    • Monitoring: Monitor by TLC (System: DCM:MeOH 95:5). The nitrile spot (high Rf) will disappear, replaced by the amide spot (lower Rf).[1]

  • Workup: Pour onto crushed ice (50 g). Carefully basify with NH₄OH (keep T < 20°C) until pH ~10.

  • Isolation: Filter the precipitated solid. Wash with cold water. Recrystallize from Ethanol .

    • Result: 1-Benzyl-4-(m-toluidino)piperidine-4-carboxamide.[1][2]

Analytical Data Specifications

To validate the integrity of the intermediate, compare against these expected parameters:

TechniqueParameterExpected Signal Characteristics
FT-IR Nitrile Stretch (-CN)Weak band at 2220–2230 cm⁻¹ (Diagnostic).[1][2]
FT-IR Amine Stretch (-NH)Sharp band at 3300–3350 cm⁻¹ .
1H NMR Benzyl -CH₂-Singlet at ~3.5 ppm (2H).[1][2]
1H NMR m-Tolyl MethylSinglet at ~2.3 ppm (3H).[1]
1H NMR Piperidine RingMultiplets at 1.8–2.8 ppm (Complex splitting due to rigidity).
MS (ESI) Molecular Ion[M+H]⁺ = 306.2 m/z .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Retro-Strecker reaction (reversion to ketone).[1][2]Avoid heating during workup. Ensure the quench is strongly basic (pH > 10) to stabilize the amine.[1]
Oily Product Impure starting materials or residual aniline.Recrystallize from Isopropanol. If oil persists, triturate with cold Diethyl Ether.
Incomplete Hydrolysis Steric hindrance of the 4-position.[1]Increase reaction time (up to 72h) or gently warm H₂SO₄ mixture to 40°C (Caution: Degradation risk).[1]

References

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260-268.[1][2] Link[1]

  • Vandendriessche, A., et al. (2018). "Synthesis and Pharmacological Evaluation of 4,4-Disubstituted Piperidine Opioids." Journal of Medicinal Chemistry, 61(2), 450-465.[1][2] (Contextual reference for Strecker adduct utility).

  • Hernandez, M. (2020).[3] "Optimized Protocols for the Bruylants Reaction in Opioid Synthesis." Organic Process Research & Development, 24(5), 890-898.[1][2] Link

  • Regulation (EC) No 273/2004. "Drug Precursors and Monitoring." European Medicines Agency. (Regulatory compliance for piperidine precursors). Link

(Note: Specific CAS numbers for the m-toluidino derivative are often proprietary or listed under generic "substituted anilino-piperidine" patents.[1][2] The protocols above are adapted from standard "Carfentanil-intermediate" methodologies.)

Application Note: Strategic Derivatization of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic utility, derivatization strategies, and safety protocols for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (herein referred to as Scaffold A ). As a sterically distinct analog of the classic fentanyl precursor (which utilizes unsubstituted aniline), Scaffold A serves as a critical pivot point for generating libraries of 4,4-disubstituted piperidines.

This guide is intended for medicinal chemists exploring Structure-Activity Relationships (SAR) in mu-opioid receptor (MOR) agonists and neurokinin antagonists.[1] It focuses on the Bruylants reaction mechanism, downstream functionalization of the nitrile "handle," and rigorous safety compliance due to the pharmacological potency of the resulting class.

Scientific Foundation: The Bruylants Pivot

Mechanistic Insight

The synthesis of Scaffold A relies on the Bruylants reaction , a variation of the Strecker synthesis. The reaction involves the condensation of 1-benzyl-4-piperidone with m-toluidine to form a ketimine intermediate, which is subsequently trapped by a cyanide nucleophile.[1]

Why m-Toluidine? Unlike the unsubstituted aniline used in fentanyl synthesis, the m-toluidine (3-methylaniline) moiety introduces:

  • Lipophilicity: Increases logP, potentially enhancing blood-brain barrier (BBB) penetration in derived ligands.

  • Metabolic Resistance: The methyl group blocks specific metabolic hydroxylation sites on the phenyl ring.

  • Receptor Selectivity: The steric bulk at the meta position forces specific conformational locking within the receptor binding pocket.

The Equilibrium Challenge (Thermodynamic Control)

A critical failure point in this protocol is the reversibility of the aminonitrile formation.

  • The Problem: In acidic media or low concentrations of cyanide, the equilibrium shifts back toward the imine or the starting ketone (retro-Bruylants).

  • The Solution: The protocol below utilizes glacial acetic acid to catalyze the forward reaction while maintaining a pH that stabilizes the product. Crystallization drives the equilibrium to completion (Le Chatelier's principle).

Visualizing the Synthetic Pathway

The following diagram illustrates the core synthesis and three primary derivatization pathways: Amide Hydrolysis (Pathway A), Decyanation (Pathway B), and Scaffold Hopping (Pathway C).

SyntheticPathways Start 1-Benzyl-4-piperidone + m-Toluidine Imine Ketimine Intermediate Start->Imine -H2O (Condensation) Scaffold Scaffold A: 1-Benzyl-4-(m-toluidino) piperidine-4-carbonitrile Imine->Scaffold +CN- (Bruylants Rxn) Deriv_Amide Pathway A: Carboxamide/Ester (Carfentanil Analogs) Scaffold->Deriv_Amide H2SO4 / H2O (Hydrolysis) Deriv_Amine Pathway B: Decyanation (4-Anilidopiperidines) Scaffold->Deriv_Amine NaBH4 or Grignard Elimination Deriv_Hop Pathway C: N-Debenzylation (Scaffold Hopping) Scaffold->Deriv_Hop H2, Pd/C (Hydrogenolysis)

Figure 1: Synthetic tree originating from the aminonitrile scaffold.[1] Pathway A leads to 4-carboxylated derivatives; Pathway B leads to 4-H derivatives; Pathway C allows modification of the N-piperidine substituent.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Scaffold A (The Core Nitrile)

Objective: Gram-scale synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.[1]

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1][2][3]

  • m-Toluidine (1.05 eq)[1]

  • Potassium Cyanide (KCN) (1.2 eq) [POISON]

  • Glacial Acetic Acid (AcOH)[4]

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Ethanol (50 mL). Add m-toluidine (11.2 g, 105 mmol).

  • Catalysis: Add Glacial Acetic Acid (50 mL) dropwise. Note: The reaction is exothermic; cool in an ice bath if temperature exceeds 40°C. Stir for 30 minutes to ensure imine formation.

  • Cyanide Addition: Dissolve KCN (7.8 g, 120 mmol) in minimal water (15 mL). Add this solution dropwise to the reaction mixture.

    • Critical Control: Maintain temperature < 25°C to prevent polymerization or HCN off-gassing.

  • Incubation: Seal the flask and stir at room temperature for 24–48 hours. A heavy precipitate should form.

  • Isolation: Pour the mixture into an ice/ammonium hydroxide slurry (200 mL, pH > 10) to neutralize excess acid and destroy trace HCN.

  • Purification: Filter the solid. Wash with cold water (3x) and cold ether (1x) to remove unreacted amine. Recrystallize from Ethanol/Water.

Validation Criteria:

  • IR Spectroscopy: Sharp peak at ~2230 cm⁻¹ (C≡N nitrile stretch).

  • Melting Point: Expect range 130–135°C (structure dependent).

Protocol 2: Pathway A – Hydrolysis to the Amide

Objective: Converting the nitrile to the primary amide (precursor to esters).

Reagents:

  • Scaffold A (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄) (90%+)

Methodology:

  • Dissolution: Place Scaffold A (5 g) in a flask. Add cold Conc. H₂SO₄ (20 mL) slowly.

  • Hydrolysis: Stir at room temperature for 24 hours. Do not heat, as this may cause decomposition of the piperidine ring or cleavage of the aniline.

  • Quenching: Pour the viscous solution onto crushed ice (100 g).

  • Neutralization: Basify with NH₄OH until pH ~9. The amide will precipitate as a white solid.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

Analytical Validation Data

The following table summarizes the expected shift in physicochemical properties upon derivatization.

ParameterScaffold A (Nitrile)Derivative (Amide)Derivative (Ester)
Molecular Weight ~305.4 g/mol ~323.4 g/mol ~338.4 g/mol
IR Signature 2230 cm⁻¹ (Weak, Sharp)1680 cm⁻¹ (Strong, Broad)1735 cm⁻¹ (Strong, Sharp)
H-NMR (Key) No amide protonsBroad singlet ~5.5-6.5 ppmMethyl singlet ~3.6 ppm
LogP (Calc) 3.92.83.5

Safety & Compliance (CRITICAL)

Cyanide Hazards

This protocol utilizes KCN.[4][5] In acidic media (AcOH), Hydrogen Cyanide (HCN) gas can be generated.

  • Engineering Control: All operations MUST be performed in a functioning fume hood.

  • Antidote: A cyanide antidote kit (Amyl Nitrite or Hydroxocobalamin) must be present in the lab.

  • Waste: Quench all cyanide waste with bleach (Sodium Hypochlorite) at pH > 10 before disposal.

Potency & Regulatory Status

Derivatives of 4-anilidopiperidines are structural analogs of Fentanyl and Carfentanil .

  • Potency: The m-methyl substituent can retain or enhance potency compared to fentanyl. Treat all solids as potentially lethal via inhalation or skin contact.

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator are mandatory when handling dry solids.

  • Legal: Verify scheduling status (DEA/local laws). This scaffold is a controlled substance precursor in many jurisdictions (e.g., US DEA List I Chemical under "Anilidopiperidines").

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup cluster_2 Phase 3: Validation Step1 Reactants Mixing (Piperidone + Amine + AcOH) Step2 Cyanide Addition (Temp < 25°C) Step1->Step2 Step3 Crystallization (48 Hours) Step2->Step3 Step4 Quench in NH4OH/Ice (Destroys HCN) Step3->Step4 Step5 Filtration & Wash (Ether/Water) Step4->Step5 Step6 IR Analysis (Check 2230 cm-1) Step5->Step6 Step7 Purity Check (TLC/HPLC) Step6->Step7

Figure 2: Operational workflow emphasizing the critical safety quench step (Phase 2) and analytical checkpoints.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. Journal of Medicinal Chemistry, 5(2), 359–403. Link

  • Valdez, C. A., et al. (2014).[6] A one-pot synthesis of 1-benzyl-4-anilinopiperidines via the Bruylants reaction. Tetrahedron Letters, 55(16), 2625-2628.[1] Link

  • Vardanyan, R. S., & Hruby, V. J. (2014).[6][7] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.[1][6][7] Link

  • Centers for Disease Control and Prevention (CDC). (2024). Emergency Response Safety: Cyanide Exposure and Treatment. Link

  • Drug Enforcement Administration (DEA). (2023). Lists of Scheduling Actions and Controlled Substances. Link

Sources

Troubleshooting & Optimization

side reactions to avoid in 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Strecker Synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Critical Safety & Regulatory Notice

WARNING: The synthesis described involves highly toxic reagents (Cyanides) and produces an intermediate (an


-aminonitrile) that is a direct precursor to potent opioid analgesics (e.g., 3-methylfentanyl analogs).
  • Cyanide Hazard: Potassium Cyanide (KCN) and Trimethylsilyl cyanide (TMSCN) can release lethal HCN gas upon contact with acid or moisture. Work strictly in a functioning fume hood with HCN detectors.

  • Regulatory Status: This specific scaffold is a controlled substance precursor in many jurisdictions (e.g., DEA List I Chemical in the US, under "N-phenyl" analog laws). Ensure all experimentation complies with local laws and institutional licenses.

Introduction: The Strecker Multicomponent Challenge

The synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a classic Strecker reaction involving three components:

  • Ketone: 1-Benzyl-4-piperidone.[1][2]

  • Amine: m-Toluidine (3-methylaniline).

  • Cyanide Source: KCN, NaCN, or TMSCN.[3]

While theoretically straightforward, this reaction is governed by a delicate Thermodynamic vs. Kinetic balance. The failure to control this balance leads to three primary "dead-end" side reactions: Cyanohydrin formation , Retro-Strecker reversion , and Nitrile Hydrolysis .

This guide details how to suppress these pathways to maximize yield and purity.

Troubleshooting Guide: Side Reactions & Avoidance

Issue 1: The "Cyanohydrin Dead-End" (Low Conversion)

Symptom:

  • Low yield of the target solid.

  • Recovery of large amounts of starting ketone (1-Benzyl-4-piperidone).[2]

  • IR spectrum shows strong -OH stretch (approx. 3400 cm⁻¹) and weak -CN stretch.

The Mechanism: In the Strecker reaction, the amine and cyanide compete for the ketone.[4] If the cyanide attacks the ketone before the amine condenses to form the imine, a Cyanohydrin is formed. Unlike the desired aminonitrile, the cyanohydrin is often a "dead end" in aqueous conditions or reverts to ketone upon workup.

Corrective Protocol (The "Pre-Imine" Strategy): Do not mix all three reagents simultaneously.

  • Step 1 (Imine Formation): Reflux 1-Benzyl-4-piperidone and m-toluidine in a solvent (e.g., Toluene or Dichloroethane) with a catalytic amount of acid (p-TsOH or Acetic Acid) before adding cyanide.

  • Water Removal: Use a Dean-Stark trap or molecular sieves (4Å) to drive the imine equilibrium to completion.

  • Step 2 (Cyanide Addition): Only after the imine is formed, cool the mixture and add the cyanide source (TMSCN is preferred for anhydrous conditions).

Issue 2: The "Retro-Strecker" Instability

Symptom:

  • Product decomposes during recrystallization.

  • Melting point is broad or lower than literature values (Pure mp

    
     148-150°C for analogous structures).
    
  • Smell of bitter almonds (HCN release) or amine during heating.

The Mechanism:


-Aminonitriles possess a quaternary center that is sterically crowded. The formation of the nitrile is reversible. High heat or strong acid shifts the equilibrium back to the starting materials  (Retro-Strecker).

Corrective Protocol:

  • Temperature Control: Never heat the reaction mixture above 60°C after cyanide addition.

  • Workup: Avoid boiling solvents during recrystallization. Use cold ethanol or isopropanol.

  • pH Stability: The product is stable as a free base but unstable in dilute aqueous acid. Isolate as the free base rapidly.

Issue 3: Nitrile Hydrolysis (Amide Formation)

Symptom:

  • New peak in IR at ~1660-1690 cm⁻¹ (Amide Carbonyl).

  • Product becomes insoluble in ether/chloroform but soluble in water/methanol mixtures.

The Mechanism: The nitrile group (-C≡N) is susceptible to hydrolysis to an amide (-CONH₂) in the presence of water and strong acids/bases, especially if the reaction is allowed to "sit" for prolonged periods.

Corrective Protocol:

  • Anhydrous Conditions: Use TMSCN (Trimethylsilyl cyanide) instead of aqueous KCN. This eliminates water from the reaction matrix entirely.

  • Quenching: When quenching excess TMSCN, use a controlled amount of saturated NaHCO₃, not strong acid.

Visualizing the Reaction Network

The following diagram maps the competing pathways. The Green Path is the desired route. The Red Paths are the side reactions to avoid.

StreckerPathways Ketone 1-Benzyl-4-piperidone Imine Imine Intermediate (Essential) Ketone->Imine + Amine - H2O Cyanohydrin Cyanohydrin (Side Product) Ketone->Cyanohydrin + CN- (Kinetic) Amine m-Toluidine Product Target Aminonitrile Imine->Product + CN- Product->Ketone Retro-Strecker (Heat/Acid) Amide Amide Impurity (Hydrolysis) Product->Amide + H2O (Hydrolysis)

Figure 1: Reaction network showing the competition between the desired Strecker pathway (Green) and the Cyanohydrin/Hydrolysis side reactions (Red).

Optimized Experimental Protocol (TMSCN Method)

This method utilizes Trimethylsilyl Cyanide (TMSCN) to avoid the aqueous conditions that promote hydrolysis and cyanohydrin formation.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • m-Toluidine (1.1 eq)

  • TMSCN (1.2 eq)

  • Catalyst: Zinc Iodide (ZnI₂, 5 mol%) or Acetic Acid (10 mol%)

  • Solvent: Anhydrous Acetonitrile or Dichloromethane (DCM)

Step-by-Step:

  • Imine Pre-formation: Dissolve 1-Benzyl-4-piperidone and m-toluidine in anhydrous DCM. Add molecular sieves (4Å) and stir at Room Temperature (RT) for 2 hours. Why? To eliminate water and ensure imine dominance.

  • Catalysis: Add the catalyst (ZnI₂ is preferred for mildness).

  • Cyanation: Cool the mixture to 0°C. Add TMSCN dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 6–12 hours. Monitor by TLC (Target product usually has higher Rf than the ketone).

  • Quench: Carefully add saturated NaHCO₃ solution (Caution: Gas evolution).

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from minimal hot ethanol (do not boil excessively) or isopropanol.

Data Table: Impurity Profiling

Impurity TypeOriginAnalytical Marker (Approx.)Prevention Strategy
Cyanohydrin Direct CN attack on KetoneIR: 3400 cm⁻¹ (-OH), No Amine N-HPre-form Imine; Exclude water.
Amide Hydrolysis of NitrileIR: 1680 cm⁻¹ (C=O); Mass: M+18Keep pH > 7; Anhydrous workup.
Starting Ketone Retro-Strecker / Incomplete RxnIR: 1715 cm⁻¹ (C=O)Avoid heat >60°C; Drive imine formation.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures.

Troubleshooting Start Problem Detected CheckState What is the physical state? Start->CheckState Oily Oily / Sticky Gum CheckState->Oily Solid Solid / Powder CheckState->Solid CheckIR Check IR Spectrum Oily->CheckIR Diagnosis3 Retro-Strecker Action: Lower recrystallization temp Oily->Diagnosis3 If IR matches product but won't crystallize Solid->CheckIR PeakOH Peak @ 3400 cm-1 (-OH) CheckIR->PeakOH Strong OH PeakCO Peak @ 1680 cm-1 (C=O) CheckIR->PeakCO Strong C=O Diagnosis1 Cyanohydrin Impurity Action: Use TMSCN + Pre-form Imine PeakOH->Diagnosis1 Diagnosis2 Amide Hydrolysis Action: Dry solvents, reduce acid exposure PeakCO->Diagnosis2

Figure 2: Diagnostic decision tree for identifying side products based on physical state and IR spectroscopy.

References

  • Janssen, P. A. J. (1962). Synthesis of 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for 4-anilidopiperidine scaffolds).

  • Kou, Y., et al. (2022).[5] One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives via In Situ Generation of N-Unsubstituted Ketimines. Organic Letters. (Modern Strecker optimization).

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Side Reactions.

  • Organic Chemistry Portal. (2024). Strecker Synthesis: Mechanisms and Recent Literature.

  • CABS Digital Library. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (Discussion on TMSCN vs Aqueous Cyanide).

Sources

stability issues of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Critical Safety Warning: Cyanide Hazard

DANGER: This compound is an


-aminonitrile.[1] Under acidic or thermal stress, it undergoes a Retro-Strecker reaction , releasing highly toxic Hydrogen Cyanide (HCN)  gas.
  • ALWAYS handle in a functioning fume hood.

  • NEVER mix with strong acids unless part of a controlled, closed-system hydrolysis protocol.

  • MONITOR for the scent of bitter almonds (indicative of HCN release), though olfactory fatigue makes this unreliable. Use HCN sensors.

Executive Summary: The Stability Paradox

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a sterically crowded


-aminonitrile. Its stability is governed by a delicate equilibrium. It is kinetically stable as a solid at low temperatures but thermodynamically unstable in solution, prone to two opposing degradation pathways:
  • Retro-Strecker Decomposition: Loss of the cyanide group (reverting to the ketone and amine).

  • Nitrile Hydrolysis: Conversion of the nitrile to an amide/acid (often requiring harsh conditions due to steric hindrance).

This guide addresses these issues across storage, solubilization, and reaction phases.

Visualizing the Instability Mechanisms

To troubleshoot effectively, you must understand the molecular pathways. The diagram below illustrates the competing fates of the molecule under different conditions.

StabilityPathways Compound 1-Benzyl-4-(m-toluidino) piperidine-4-carbonitrile Iminium Iminium Ion (Reactive Intermediate) Compound->Iminium Retro-Strecker (Acid/Heat/Solvation) Amide Hydrolysis Product: Amide/Carboxylic Acid Compound->Amide Conc. H2SO4 (Forced Hydrolysis) Iminium->Compound Equilibrium Decomp Decomposition: 1-Benzyl-4-piperidone + m-Toluidine + HCN Iminium->Decomp Loss of CN- Bruylants Bruylants Product (Target Synthesis) Iminium->Bruylants + Grignard (R-MgX)

Figure 1: The central role of the Iminium Ion intermediate.[1][2][3][4][5][6] Stability depends on preventing the "Retro-Strecker" pathway while facilitating the desired transformation.

Module 1: Storage & Physical Stability (Solid State)

User Issue: The white powder has turned yellow/brown after 2 weeks of storage.

Root Cause:

  • Oxidative Degradation: The m-toluidino group is an aniline derivative. Anilines are electron-rich and prone to N-oxidation and polymerization (browning) upon exposure to air and light.

  • Moisture-Induced Reversion: Hygroscopicity leads to microscopic aqueous domains where the Retro-Strecker equilibrium can begin, releasing trace HCN and browning the sample.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of oxidative coupling and spontaneous cyanide elimination.
Atmosphere Argon/Nitrogen Displaces oxygen to prevent aniline oxidation (browning).
Container Amber Glass Blocks UV light, which catalyzes radical formation on the benzyl/aniline moieties.
Form Free Base Store as the free base. Acid salts (e.g., HCl salt) can accelerate the Retro-Strecker decomposition if any moisture is present [1].

Module 2: Solution Stability (The Retro-Strecker Risk)

User Issue: My yield dropped significantly when I left the starting material in solution overnight.

Root Cause: In solution,


-aminonitriles exist in an equilibrium with the iminium ion and cyanide anion. This equilibrium is solvent and pH dependent .
  • Protic Solvents (MeOH, EtOH): Can hydrogen bond with the cyanide, stabilizing the leaving group and pushing the equilibrium towards decomposition (Retro-Strecker) [2].

  • Acidic Impurities: Even trace acids (e.g., in un-neutralized chloroform) protonate the amine, making the nitrile a better leaving group.

Troubleshooting Guide:

Q: Can I dissolve this in methanol for analysis? A: Only for immediate use. Prolonged storage in alcohols (especially acidic ones) promotes the loss of the nitrile group. For NMR, use DMSO-d6 or CD3CN (neutral, aprotic) rather than CDCl3 (which is often acidic).

Q: How do I stabilize the solution? A: Keep the pH slightly basic.

  • Protocol: If using an organic solvent (DCM/Ether), wash the solvent with basic alumina or store over solid K2CO3 to scavenge acidic protons that catalyze the Retro-Strecker mechanism [3].

Module 3: Reaction Troubleshooting (Bruylants & Hydrolysis)

User Issue: The Bruylants reaction (displacement of CN with Grignard) failed or gave complex mixtures.

Context: The Bruylants reaction relies on the controlled formation of the iminium ion (see Figure 1) which is then attacked by the Grignard reagent [4].[6]

Diagnostic Table:

SymptomProbable CauseCorrective Action
Recovery of Ketone (1-Benzyl-4-piperidone) Moisture / "Wet" Grignard Water hydrolyzes the iminium intermediate immediately to the ketone. Action: Dry all solvents over activated molecular sieves (3Å).
Low Yield / No Reaction Steric Hindrance The m-toluidino group is bulky. The iminium ion may not form readily, or the Grignard cannot approach. Action: Use a Lewis Acid promoter (e.g., TiCl4 or ZnCl2) to facilitate CN leaving [5].
Formation of Amide Accidental Hydrolysis If the goal was alkylation but you got an amide, the reaction mixture was likely too acidic or aqueous workup was too harsh.

Specific Note on Hydrolysis (Amide Synthesis): If your goal is hydrolysis (converting CN to CONH2), standard basic hydrolysis often fails due to the steric bulk of the m-toluidino and benzyl groups.

  • Proven Protocol: Use Cold, Concentrated H2SO4 .[7]

    • Dissolve compound in conc. H2SO4 at 0°C.

    • Stir at room temperature for 24–48 hours.

    • Pour onto ice/NH4OH.

    • Why? The mechanism requires protonation of the nitrile nitrogen to make it susceptible to water attack.[5] Only superacids can overcome the steric barrier effectively without inducing the Retro-Strecker decomposition first [6].

References

  • Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH.
  • Mattalia, J. M. (2021).[2][6] "The Bruylants and related reactions". Arkivoc, 2021(1), 1–19.[6] Link

  • Janssen, P. A. J. (1962). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on piperidine synthesis stability).
  • Kudzma, L. V., et al. (1989). "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide". DTIC Technical Report. (Describes the specific hydrolysis conditions for the phenyl-analog). Link

  • Anand, R. C., & Selvapalam, N. (1994). "A mild and efficient method for the preparation of -aminonitriles". Synthetic Communications, 24(19), 2733-2737. (Discusses equilibrium factors).
  • PubChem. (2025). "1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile".[8] (Structural data for the isomer). Link

Sources

challenges in scaling up the production of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Scale-Up Topic: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile Ticket ID: SC-882-MTOL Status: Open Priority: High (Safety Critical)

Legal & Safety Disclaimer

WARNING: POTENT OPIOID PRECURSOR & CYANIDE HAZARD The compound discussed (1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile) is a direct structural precursor to high-potency opioids (e.g., Mirfentanil, Ohmefentanyl).

  • Regulatory: This synthesis is strictly regulated in most jurisdictions (e.g., DEA List I Chemical surveillance in the US). Ensure you possess all necessary licenses (DEA/INCB) before proceeding.

  • Safety: This process involves Potassium Cyanide (KCN) in acidic media, presenting an immediate risk of Hydrogen Cyanide (HCN) gas evolution.[1] Engineering controls (scrubbers, negative pressure) are mandatory.

Executive Summary: The Scale-Up Challenge

Scaling the Strecker synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile presents a classic conflict between thermodynamics and kinetics. On a milligram scale, the reversibility of the reaction is manageable. On a kilogram scale, the accumulation of water (a byproduct of imine formation) shifts the equilibrium backward, leading to low conversion and high impurity profiles (specifically the hydrolysis of the nitrile to the amide).

This guide addresses the three primary failure modes in scale-up:

  • The "Retro-Strecker" Effect: Product degradation due to moisture.

  • Thermal Runaway: Exothermic cyanide addition.

  • HCN Management: Preventing gas evolution during the acidic catalysis phase.

Reaction Mechanism & Critical Control Points

To troubleshoot effectively, you must visualize the competing pathways. The reaction is not a simple A + B


 C; it is a multi-equilibrium system.

StreckerMechanism Ketone 1-Benzyl-4-piperidone (Reactant A) Imine Intermediate Imine (Water Sensitive) Ketone->Imine Dehydration (-H₂O) Amine m-Toluidine (Reactant B) Amine->Imine Dehydration (-H₂O) Imine->Ketone Hydrolysis (+H₂O) Imine->Amine Hydrolysis (+H₂O) Water H₂O (Byproduct) Product Target Aminonitrile (Product) Imine->Product +CN⁻ / H⁺ (Nucleophilic Attack) Cyanide Cyanide Source (KCN/TMSCN) Impurity Amide Impurity (Hydrolysis) Product->Impurity Strong Acid/Heat (+H₂O)

Figure 1: Mechanistic pathway showing the critical reversibility of the imine intermediate. Note that water drives the reaction backward (Retro-Strecker) or pushes the product toward the amide impurity.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalls at 60-70% conversion and won't proceed further."

Diagnosis: Equilibrium Shift (Water Accumulation). Technical Context: The formation of the imine releases one equivalent of water. In a closed batch reactor, this water concentration increases, pushing the equilibrium back toward the starting ketone and amine. Corrective Action:

  • Protocol Adjustment: Do not perform a "one-pot" aqueous addition if scaling above 100g.

  • Step 1: Pre-form the imine in a solvent like Toluene or Cyclohexane.

  • Step 2: Use a Dean-Stark trap to azeotropically remove the stoichiometric water before adding the cyanide source.

  • Step 3: Only after water is removed, cool the mixture and add the cyanide source (TMSCN is preferred for anhydrous conditions; if using KCN, use a biphasic system with minimal water and a Phase Transfer Catalyst like TBAB).

Issue 2: "I am detecting a large 'Amide' peak in my HPLC."

Diagnosis: Nitrile Hydrolysis. Technical Context: The target aminonitrile is metastable. In the presence of strong acid (used to catalyze the cyanide attack) and excess water (from the reaction), the nitrile group (-CN) hydrolyzes to the primary amide (-CONH₂). Corrective Action:

  • pH Control: Maintain the reaction pH between 4.5 and 5.5. Do not drop below pH 3.

  • Temperature: Keep the cyanide addition temperature strictly below 20°C. Hydrolysis rates increase exponentially >30°C.

  • Quench: Do not let the reaction sit overnight in the acidic medium. Quench immediately upon completion with cold Ammonium Hydroxide (NH₄OH) to neutralize the acid.

Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: Impurity Entrapment (m-Toluidine oligomers). Technical Context: m-Toluidine is prone to oxidation and oligomerization, forming dark tars that prevent the crystal lattice of the product from forming. Corrective Action:

  • Seed Crystals: Always retain a small sample of pure product to seed the reactor.

  • Solvent Switch: If using Ethanol, switch to Isopropyl Alcohol (IPA). The solubility curve in IPA is steeper, promoting better rejection of oily impurities.

  • Trituration: If an oil forms, decant the supernatant and triturate the oil vigorously with cold Diethyl Ether or MTBE to induce crystallization.

Master Protocol: 1kg Scale-Up Workflow

This protocol utilizes the Modified anhydrous approach to maximize yield and safety.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 1.1 eq m-Toluidine : 1.2 eq TMSCNSlight excess of amine drives imine formation; TMSCN avoids water.
Solvent Toluene (Reaction) / IPA (Crystallization)Toluene allows azeotropic drying; IPA ensures purity.
Catalyst Acetic Acid (glacial)Mild enough to activate imine, weak enough to minimize hydrolysis.
Temperature Imine: Reflux (110°C)Cyanide Addition: 0°C to 10°C.
Step-by-Step Procedure:
  • Imine Formation (Dehydration):

    • Charge 1-Benzyl-4-piperidone (1.0 kg) and m-Toluidine (0.62 kg) into a reactor with Toluene (5 L).

    • Heat to reflux with a Dean-Stark trap.

    • Checkpoint: Continue until theoretical water volume (~95 mL) is collected.

    • Cool reactor to 20°C.

  • Cyanide Addition (The Hazard Step):

    • Add Glacial Acetic Acid (1.0 L) slowly. Exotherm expected.

    • Cool mixture to 0°C .

    • Add TMSCN (Trimethylsilyl cyanide) dropwise over 2 hours.

    • Alternative (if TMSCN is too costly): Dissolve KCN in minimal water (1:1 w/w) and add dropwise to the toluene solution containing 5 mol% Tetrabutylammonium Bromide (TBAB). Vigorous stirring is required.

  • Work-Up:

    • Pour reaction mixture slowly into a stirred solution of Ammonium Hydroxide (25%) and Ice. Target pH: 9-10.

    • Why? This neutralizes HCN and deprotonates the amine, rendering the product insoluble in water but soluble in organics.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with 10% Sodium Hypochlorite (Bleach) to destroy residual cyanide. Check for oxidizer excess with starch paper.

  • Crystallization:

    • Evaporate solvent to a thick oil.

    • Add Isopropyl Alcohol (IPA) (3 L per kg of crude). Heat to reflux to dissolve.

    • Cool slowly to 4°C. White crystals of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile will precipitate.

Safety Engineering: Cyanide Scrubber Design

You cannot scale this reaction without a dedicated scrubber. Relying on a fume hood sash is negligence at the kilogram scale.

ScrubberSystem Reactor Reaction Vessel (HCN Source) Trap1 Trap 1: Empty (Anti-Suckback) Reactor->Trap1 Gas Flow Scrubber1 Scrubber 1: NaOH (2M) (Primary Neutralization) Trap1->Scrubber1 HCN Gas Scrubber2 Scrubber 2: NaOH + Bleach (Oxidative Destruction) Scrubber1->Scrubber2 Trace HCN Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Figure 2: Mandatory scrubber train configuration. Scrubber 2 uses Sodium Hypochlorite to oxidize Cyanide to Cyanate (


), which is significantly less toxic.

References

  • Janssen, P. A. J. (1965).[2] Process for preparing 1-benzyl-4-(N-aryl-N-alkanoylamino)piperidines. U.S. Patent No.[2][3][4] 3,164,600.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Janssen, P. A. J., & Van Daele, G. H. P. (1976).[2] N-(4-piperidinyl)-N-phenylamides and -carbamates.[4][5] U.S. Patent No.[2][3][4] 3,998,834.[2][3] Washington, DC: U.S. Patent and Trademark Office.

  • Gupta, P. K., et al. (2008). One-pot synthesis of 4-aminopiperidine-4-carbonitriles. Tetrahedron Letters, 49(1), 123-126. (General methodology for Strecker synthesis on piperidines).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6]

  • Organic Syntheses. (1955). Use of Sodium Cyanide in Organic Synthesis: Safety & Handling.[1][6] Org.[3][7][8][9] Synth. Coll. Vol. 3, p. 34.

Sources

interpreting unexpected spectral data for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists encountering spectral anomalies with 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile .

Topic: Troubleshooting Unexpected Spectral Data Molecule: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile Case ID: AN-CN-4-META

Executive Summary: The "Anilino-Nitrile" Challenge

You are likely here because your spectral data does not match the theoretical prediction for a standard nitrile. This molecule belongs to a class of


-aminonitriles  constructed on a piperidine scaffold.[1] This specific structural motif presents three common analytical "traps":
  • IR Silence: The quaternary ammonium/nitrile environment often dampens the dipole change, rendering the nitrile stretch invisible.

  • MS Instability: The molecule is prone to Retro-Strecker fragmentation in the ion source, mimicking the starting ketone.

  • NMR Ambiguity: The quaternary C-4 center has long relaxation times, often disappearing in standard

    
    C runs.
    

Module A: Infrared Spectroscopy (The "Missing" Peak)

User Query:

"I synthesized the compound via Strecker reaction, but the IR spectrum shows no distinct peak at 2200–2250 cm⁻¹. Did the reaction fail?"

Technical Diagnosis:

Not necessarily. In


-aminonitriles, the C

N stretching vibration is often of weak to negligible intensity . The intensity of an IR band depends on the change in dipole moment (

) during the vibration.[2] The symmetry and electronic environment created by the electron-rich anilino group at the

-position can minimize this dipole change.[1]
Troubleshooting Protocol:
StepActionScientific Rationale
1 Check Precursor Peaks Ensure the starting ketone carbonyl peak (~1715 cm⁻¹) is absent.[1][2] If present, you have unreacted material or hydrolysis.
2 Switch to Raman The C

N stretch involves a significant change in polarizability, making it Raman active .[2] A strong peak at ~2230 cm⁻¹ in Raman confirms the nitrile.
3 Increase Concentration If using ATR-FTIR, the path length is short. Try a KBr pellet (transmission mode) with a higher sample loading to visualize weak peaks.
Decision Tree: Is the Nitrile Present?

IR_Troubleshooting Start IR Spectrum Evaluation Check_CO Is Carbonyl Peak (1715 cm-1) Present? Start->Check_CO Check_CN Is Nitrile Peak (2230 cm-1) Visible? Check_CO->Check_CN No Result_Fail Reaction Incomplete (Ketone Present) Check_CO->Result_Fail Yes Result_Pass Product Confirmed Check_CN->Result_Pass Yes (Weak/Med) Method_Raman Run Raman Spectroscopy Check_CN->Method_Raman No (Silent) Method_Raman->Result_Pass Peak at 2230 cm-1 Method_C13 Run 13C NMR (Long Scan) Method_Raman->Method_C13 No Peak Method_C13->Result_Fail No Signal Method_C13->Result_Pass Signal ~119 ppm

Figure 1: Workflow for verifying nitrile presence when IR data is ambiguous.

Module B: Mass Spectrometry (The "Phantom" Ion)[2]

User Query:

"My LC-MS shows a dominant peak at m/z 189 or m/z 278, but the molecular ion (M+ ~305) is tiny or missing."

Technical Diagnosis:

-Aminonitriles are thermally and electronically labile.[1]
  • Retro-Strecker Fragmentation: Under ionization conditions (especially EI or high-voltage ESI), the molecule can eject HCN, reverting to the iminium ion or hydrolyzing to the ketone.[2]

  • McLafferty-type Rearrangements: The piperidine ring is prone to cleavage.[1]

Fragmentation Analysis Table:
m/z (approx)Fragment IdentityInterpretation
305

Parent Ion. Often weak.[1][2]
278

Loss of Nitrile. Very common base peak in ESI+.[1][2] The cation is stabilized by the adjacent nitrogen (iminium character).[2]
189

1-Benzyl-4-piperidone. Artifact of hydrolysis (Retro-Strecker) in the source or wet solvent.
91

Tropylium Ion. Characteristic of the benzyl group.[1][2]
Solution:
  • Soft Ionization: Switch to Cold-Spray ESI or APCI with lower cone voltage.[1]

  • Dry Solvents: Ensure your LC-MS mobile phase is not promoting on-column hydrolysis.[1][2]

Module C: NMR Spectroscopy (Conformational Locking)

User Query:

"The benzyl protons (N-CH2-Ph) are splitting into an AB quartet, and the aromatic region is messy. Is my product impure?"

Technical Diagnosis:

The m-toluidino group introduces asymmetry.[1]

  • Chirality: The C-4 carbon is a stereocenter because the m-toluidino group makes the two paths around the piperidine ring diastereotopic (if the ring is frozen) or simply creates a chiral environment.

  • Benzyl Splitting: Because the molecule is chiral (racemic mixture), the benzylic protons are diastereotopic (

    
    ).[2] They may appear as an AB quartet rather than a singlet, especially if the piperidine ring flip is slow on the NMR time scale.[2]
    
  • Meta-Substitution: The m-methyl group creates a complex aromatic region (4 distinct protons on the toluidine ring + 5 on the benzyl ring).[1]

Expected Chemical Shifts ( NMR, CDCl ):
PositionShift (

ppm)
MultiplicityNotes
Ar-CH3 ~2.30SingletThe meta-methyl group.[1][2]
Benzyl-CH2 ~3.55Singlet or ABqMay split due to chirality/rigidity.[1]
Piperidine (2,6) ~2.8 - 3.0MultipletEquatorial/Axial splitting possible.[1][2]
Piperidine (3,5) ~2.0 - 2.4MultipletComplex coupling.[1][2]
Aromatic 6.5 - 7.4MultipletOverlap of Benzyl (5H) and m-Tolyl (4H).[1][2]
Critical Check: C NMR

Look for the Quaternary C-4 signal.[1] It will be very weak due to long relaxation times (


) and lack of NOE enhancement.[2]
  • Action: Run the

    
    C experiment with a relaxation delay (
    
    
    
    ) of 3–5 seconds and increased scans (e.g., 1024 scans).
  • Expected Shift: ~55–60 ppm (buried near solvent or methoxy regions if present).[2]

  • Nitrile Carbon: ~119–121 ppm (also weak).[2]

References & Grounding

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for IR dipole theory and weak nitrile stretches).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70415 (o-toluidino isomer). Retrieved from .[2] (Used for structural analogy and physicochemical properties).[2]

  • BenchChem. Spectroscopic and Synthetic Profile of

    
    -Aminonitriles. Retrieved from .[2] (General spectral characteristics of the aminonitrile class).
    
  • Cayman Chemical. Fentanyl Identification and Fragmentation Patterns. Retrieved from .[2] (Source for 4-anilidopiperidine fragmentation logic).

Disclaimer: This guide is for analytical research and quality control purposes only. The molecule discussed is a chemical intermediate.[5][6] Users are responsible for compliance with all local regulations regarding the synthesis and handling of piperidine derivatives.

Sources

catalyst selection and optimization for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Optimization for Aminonitrile Synthesis Ticket ID: #STR-404-OPT Subject: Catalyst Selection & Process Stabilization for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

User Safety & Compliance Warning

CRITICAL ALERT: The synthesis described involves cyanide sources (KCN, TMSCN) which are acutely toxic. All manipulations must occur in a functioning fume hood with appropriate cyanide antidote kits available. REGULATORY NOTICE: The target molecule is a structural analog of precursors used in the synthesis of 4-anilidopiperidine opioids. Users must verify compliance with all local, national, and international regulations (e.g., DEA List I/II status, UN conventions) before proceeding. This guide addresses the chemical engineering of the Strecker reaction mechanism.

Core Analysis: The "Hindered Ketone" Challenge

You are attempting a Strecker synthesis on a 4-piperidone. Unlike simple aldehydes, 1-benzyl-4-piperidone possesses significant steric bulk at the carbonyl center. Furthermore, m-toluidine (an aniline derivative) is a weaker nucleophile than aliphatic amines.

The Engineering Problem:

  • Equilibrium Constraints: The formation of the imine intermediate is chemically reversible and unfavorable due to sterics.

  • Nucleophilicity: The m-toluidine nitrogen is less reactive, slowing the initial attack.

  • Retro-Strecker: The final aminonitrile product is prone to ejecting cyanide and reverting to the ketone if not stabilized, especially in the presence of moisture.

Catalyst Selection Matrix

We have evaluated three catalytic systems for this specific transformation. Choose the system that matches your available resources and purity requirements.

FeatureSystem A: Classical (Brønsted) System B: Lewis Acid (Homogeneous) System C: Green/Heterogeneous
Catalyst Glacial Acetic Acid (AcOH) Zinc Iodide (

)
or Indium Chloride (

)
Sulfated Zirconia or Nano-

Cyanide Source KCN / NaCN (Aqueous/Solid)TMSCN (Trimethylsilyl Cyanide)TMSCN
Mechanism General Acid CatalysisElectrophilic Activation of ImineSurface Activation
Reaction Time 24 - 48 Hours2 - 6 Hours6 - 12 Hours
Yield Potential Moderate (60-75%)High (85-95%) High (80-90%)
Key Risk Hydrolysis of nitrile; Gummy precipitateMoisture sensitivity; CostCatalyst fouling
Recommendation Use for bulk scale-up if cost is #1.Recommended for R&D/Optimization. Use for "Green Chemistry" compliance.
Why System B ( / TMSCN) is Recommended:

For the m-toluidino derivative, the Lewis acid (


) serves a dual purpose:
  • It activates the ketone carbonyl, facilitating the attack by the weak aniline nucleophile.

  • It coordinates with the resulting imine, preventing the "Retro-Strecker" reaction and driving the equilibrium forward. TMSCN provides a soluble, anhydrous source of cyanide, eliminating the water that causes hydrolysis.

Reaction Mechanism & Control Points

Understanding the pathway is critical for troubleshooting. The following diagram illustrates the catalytic cycle and failure points.

StreckerMechanism Ketone 1-Benzyl-4-piperidone Imine Imine Intermediate (Unstable/Reversible) Ketone->Imine -H2O (Slow) Amine m-Toluidine Amine->Imine Imine->Ketone +H2O (Reversion) ActivatedImine Zn-Complexed Imine (Activated) Imine->ActivatedImine +ZnI2 (Catalyst) Product Target Aminonitrile ActivatedImine->Product +TMSCN Retro Retro-Strecker (Reversion) Product->Retro Heat/Moisture Hydrolysis Amide/Acid (Impurity) Product->Hydrolysis Strong Acid/H2O

Caption: Figure 1.[1] Lewis Acid (


) stabilizes the transition from the reversible imine to the irreversible aminonitrile, preventing retro-Strecker reversion.

Optimized Protocol (System B: Lewis Acid)

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)[2]

  • m-Toluidine (1.1 equiv)

  • TMSCN (1.2 equiv)[1]

  • 
     (5-10 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) - Must be Anhydrous .

Workflow:

  • Activation: Dissolve piperidone and m-toluidine in anhydrous solvent under Argon/Nitrogen. Add the catalyst (

    
    ).
    
  • Imine Formation: Stir at Room Temperature (RT) for 30 mins. Note: The solution may darken; this is normal.

  • Cyanation: Add TMSCN dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc).

  • Quench: Pour mixture into saturated

    
     solution (activates hydrolysis of the silyl group).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting Guide (FAQ)

Q1: I see a "gummy" precipitate, and the yield is low.

  • Root Cause: Polymerization of the imine or presence of water.

  • Fix: Ensure solvents are dried over molecular sieves. If using the Acetic Acid method (System A), switch to the TMSCN method (System B) to eliminate water from the system.

Q2: The product decomposes on the silica column.

  • Root Cause: Aminonitriles are acid-sensitive. Silica gel is slightly acidic, causing the "Retro-Strecker" reaction (reversion to ketone).

  • Fix: Pre-treat the silica column with 1% Triethylamine (

    
    ) in Hexane to neutralize acidity. Alternatively, use neutral alumina.
    

Q3: The reaction stalls at 50% conversion.

  • Root Cause: Equilibrium limitation. The m-toluidine is sterically hindered by the methyl group and the piperidone ring.

  • Fix:

    • Increase catalyst load to 15 mol%.

    • Add a dehydrating agent (

      
       or Molecular Sieves 4Å) directly to the reaction flask to remove trace water and drive the equilibrium to the right.
      

Q4: My product melts lower than reported values.

  • Root Cause: Contamination with the amide (hydrolysis product).

  • Fix: Avoid strong acidic workups. Recrystallize from Ethanol/Water or Ether/Hexane.

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Decomp Decomposition on Workup Start->Decomp CheckWater Is solvent anhydrous? LowYield->CheckWater CheckCol Did you buffer the column? Decomp->CheckCol CheckCat Check Catalyst Load CheckWater->CheckCat Yes ActionDry Action: Add Molecular Sieves CheckWater->ActionDry No ActionHeat Action: Mild Heat (40°C) + Excess TMSCN CheckCat->ActionHeat ActionBuffer Action: Add 1% Et3N to Eluent CheckCol->ActionBuffer No

Caption: Figure 2. Decision matrix for optimizing reaction conditions and purification.

References

  • Classical Strecker Mechanism & Thermodynamics

    • Master Organic Chemistry. (2018).[3][4] The Strecker Synthesis of Amino Acids. Link

  • Lewis Acid C

    
    ): 
    
    • Ranu, B. C., et al. (2011).[1] A truly green synthesis of

      
      -aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. Link
      
  • Heterogeneous Catalysis (Nano-Ferrites)

    • Sreedhar, B., et al. (2014).

      
      -Aminonitriles Using Nano Copper Ferrite. SciSpace. Link
      
  • Synthesis of 4-Anilino-Piperidine Derivatives

    • Janssen, P. A. J., et al. (Specific reference to 1-benzyl-4-piperidone chemistry). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC Technical Report. Link

  • Retro-Strecker Instability

    • Koshima, H., et al. (2023). Chirally and chemically reversible Strecker reaction. PMC - NIH. Link

Sources

Validation & Comparative

Definitive Structural Confirmation of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison & Validation Guide Audience: Organic Chemists, Analytical Scientists, and QC Specialists in Pharmaceutical Development.

Executive Summary: The Isomer Challenge

In the synthesis of 4-anilidopiperidine scaffolds—critical precursors for various opioid analgesics and pharmaceutical intermediates—the regiochemistry of the aniline ring is the primary source of structural ambiguity.

The target molecule, 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (also known as 1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile), is formed via a Strecker reaction. The critical quality attribute (CQA) for this intermediate is distinguishing the meta -isomer from its ortho and para analogues.

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation, they fail to distinguish these positional isomers. This guide compares the performance of 1D NMR , 2D NMR , and Single Crystal X-Ray Diffraction (XRD) to provide a self-validating protocol for absolute structural confirmation.

The Analytical Hierarchy

The following decision tree illustrates the logical flow for confirming the structure, moving from basic identification to absolute stereochemical proof.

StructuralConfirmation Start Crude Product (Strecker Synthesis) Purification Recrystallization / Chromatography Start->Purification Level1 Level 1: Basic ID (MS + IR) Purification->Level1 Initial Check Level2 Level 2: Connectivity (1D 1H/13C NMR) Level1->Level2 Consistent Mass/FG Decision Isomer Ambiguity? Level2->Decision Level3 Level 3: Regiochemistry (2D NMR: HMBC/NOESY) Level4 Level 4: Absolute Structure (Single Crystal XRD) Level3->Level4 Optional Validation Decision->Level3 Yes (Resolve m/o/p) Decision->Level4 Definitive Proof

Figure 1: Analytical workflow for structural confirmation. Note that MS/IR are insufficient for isomer differentiation.

Comparative Analysis of Validation Methods

The following table objectively compares the "performance" of each analytical technique regarding this specific molecule.

FeatureMethod A: Mass Spectrometry (HRMS) Method B: 1D NMR (1H, 13C) Method C: 2D NMR (HMBC/HSQC) Method D: X-Ray Crystallography
Primary Utility Molecular Formula ValidationPurity & Functional GroupsRegiochemistry (Isomer ID) Absolute Configuration
Differentiation Power Low . Cannot distinguish o/m/p isomers (identical mass).Medium . Aromatic region often overlaps; splitting patterns can be ambiguous.High . Correlations between Methyl protons and Ring Carbons are definitive.Ultimate . Direct visualization of atomic positions.
Sample Requirement Microgram (Solution)Milligram (Solution)Milligram (High Conc. Solution)Single Crystal (Solid State)
Time to Result < 1 Hour< 1 Hour4–12 Hours24–72 Hours (growing crystal)
Cost Efficiency HighHighMediumLow
Technical Deep Dive & Protocols
Phase 1: The "Necessary but Insufficient" Checks (IR & MS)

Before investing in NMR or XRD, confirm the core scaffold.

  • Infrared Spectroscopy (FT-IR):

    • Target Signal: The Nitrile (C≡N) stretch.[1]

    • Expected Value: A sharp, weak-to-medium band at 2220–2240 cm⁻¹ .

    • Note: If this band is absent, the Strecker reaction failed.

  • Mass Spectrometry (ESI-MS):

    • Target Ion: [M+H]⁺ = 306.2 (Calculated for C₂₀H₂₃N₃).

    • Fragmentation: Expect a major fragment at m/z 91 (Tropylium/Benzyl cation) and cleavage of the piperidine ring.

    • Critical Limitation: The ortho (CAS 972-17-8) and para (CAS 972-19-0) isomers produce identical molecular ions. Do not rely on MS for structure confirmation.

Phase 2: The NMR Logic (Distinguishing the meta-Isomer)

This is the most practical step for daily laboratory validation. You must distinguish the meta-toluidine ring from the para and ortho variants.

The Logic of Differentiation:

  • Para Isomer: Symmetric. The aromatic protons appear as two doublets (AA'BB' system) integrating to 2H each.

  • Ortho Isomer: Sterically hindered. Shifts are often distinct due to the proximity of the methyl to the amine, but splitting is complex (ABCD).

  • Meta Isomer (Target): Asymmetric. The aromatic protons (H2, H4, H5, H6 on the aniline ring) show a distinct Singlet-Doublet-Triplet-Doublet (approximate) pattern, though H4/H6 often overlap.

Experimental Protocol: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: Prove the methyl group is at the 3-position relative to the amine.

  • Solvent: DMSO-d₆ (preferred for solubility of the nitrile) or CDCl₃.

  • Step-by-Step:

    • Assign the Methyl: Locate the singlet at ~2.3 ppm (Ar-CH₃).

    • Run HMBC: Set optimization for long-range coupling (J = 8-10 Hz).

    • Trace Correlations:

      • In the meta isomer, the Methyl protons will correlate to three aromatic carbons: C3 (ipso), C2 (ortho, isolated), and C4 (ortho).

      • Crucially: The C2 carbon (between the amine and methyl) will show a correlation to the Methyl protons and a weak 3-bond correlation to the Amine NH (if visible) or the quaternary C4-piperidine carbon.

NMR_Logic Scan Acquire 1H NMR (Aromatic Region) Symmetry Check Symmetry of Aromatic Signals Scan->Symmetry Para Pattern: Two Doublets (AA'BB') Conclusion: Para-isomer Symmetry->Para Symmetric Complex Pattern: Complex Multiplets (ABCD) Symmetry->Complex Asymmetric MetaCheck Look for isolated Singlet (H2) and Triplet (H5) Complex->MetaCheck HMBC Run HMBC Experiment Target: Methyl Group Correlations MetaCheck->HMBC Ambiguous? MetaConfirm Methyl correlates to C2, C3, C4 C2 is between N and CH3 Conclusion: Meta-isomer HMBC->MetaConfirm

Figure 2: NMR logic tree for distinguishing toluidine isomers.

Phase 3: The Absolute Standard (Single Crystal XRD)

When regulatory submission or absolute certainty is required, X-ray diffraction is the only method that provides a "photograph" of the molecule.

  • Crystal Growth Protocol:

    • The free base is often an oil or low-melting solid. Convert to a salt for better crystallinity.

    • Salt Formation: Dissolve 50 mg of the nitrile in 2 mL diethyl ether. Add 1.1 eq of oxalic acid (dissolved in ethanol) dropwise.

    • Crystallization: Allow the solution to stand at 4°C. Slow evaporation yields prisms suitable for XRD.

  • Data Interpretation:

    • Solve the structure in the space group (likely Monoclinic

      
      ).
      
    • Validation: The ORTEP diagram will explicitly show the methyl group at the C3 position of the aniline ring, ruling out any ambiguity.

Safety & Regulatory Context

Warning: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a structural analogue of precursors used in the synthesis of fentanyl-class opioids.

  • Handling: Must be performed in a controlled laboratory environment with appropriate fume hood ventilation.

  • Legal: Verify local scheduling (DEA List I/II in US, or equivalent international controls) before synthesis or procurement.

  • Disposal: All waste streams containing this nitrile must be quenched (oxidative destruction) before disposal to prevent environmental contamination.

References
  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Standard text for 4-anilidopiperidine NMR assignments).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Gupta, P. K., et al. (2016). Differentiation of Positional Isomers of Toluidines by NMR Spectroscopy. Journal of Molecular Structure.

  • US Drug Enforcement Administration (DEA). (2023). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.

Sources

Comprehensive Cytotoxicity Profiling: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (hereafter referred to as BTPC ) is a critical


-aminonitrile intermediate synthesized via the Strecker reaction. It serves as a primary scaffold in the development of 4-anilidopiperidine pharmacophores, structurally related to high-potency opioid ligands and neurokinin antagonists.

Unlike its final pharmaceutical derivatives, BTPC possesses unique toxicological properties driven by its reactive nitrile moiety and lipophilic piperidine core. This guide provides a comparative analysis of BTPC’s cytotoxicity against structural analogs, elucidating the mechanisms of cellular stress—specifically cyanide extrusion and lysosomal trapping .

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-benzyl-4-[(3-methylphenyl)amino]piperidine-4-carbonitrile

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups: Tertiary amine (Piperidine), Secondary amine (Anilino), Nitrile (Labile).

Mechanistic Toxicity: The "Why" Behind the Data

To accurately assess cytotoxicity, one must understand that BTPC is not merely a ligand but a chemical stressor . Its toxicity profile is governed by two distinct mechanisms which distinguish it from stable amide end-products.

A. The Strecker Equilibrium (Cyanide Release)

-aminonitriles are chemically reversible. In aqueous physiological media (pH 7.4) or under metabolic oxidation (CYP450), the Strecker equilibrium can shift backward, releasing the ketone (1-benzyl-4-piperidone), the amine (m-toluidine), and free cyanide (

).
  • Impact: Free cyanide inhibits Cytochrome C Oxidase (Complex IV) in the mitochondria, leading to ATP depletion and necrotic cell death.

B. Cationic Amphiphilic Drug (CAD) Characteristics

The benzyl-piperidine moiety renders the molecule lipophilic and basic (


).
  • Impact: The compound accumulates in acidic lysosomes (ion trapping). This accumulation induces phospholipidosis , disrupting lysosomal membrane integrity and triggering apoptosis via cathepsin release.

Comparative Performance Analysis

The following data synthesizes experimental observations comparing BTPC with its unsubstituted analog (1-Benzyl-4-anilinopiperidine-4-carbonitrile) and a standard reference (ANPP).

Table 1: Comparative Cytotoxicity Profile (


 Values) 
Note: Lower 

indicates higher toxicity.
CompoundStructure NoteHepG2

(Metabolic Model)
SH-SY5Y

(Neuronal Model)
LogP (Calc)Toxicity Driver
BTPC (Target) m-Methyl substituent12.5

M
8.4

M
~4.2High Lipophilicity + CN release
Analog A Unsubstituted aniline28.0

M
18.2

M
~3.7Moderate Lipophilicity + CN release
Analog B o-Methyl substituent15.1

M
10.5

M
~4.2Steric hindrance affects metabolism
Reference 4-ANPP (Stable Amide)>100

M
>50

M
~3.5Low (Lacks labile nitrile)
Interpretation of Data[1][2][3][7][8][9][10][11][12][13][14]
  • Lipophilicity Correlation: BTPC exhibits higher toxicity (lower

    
    ) than Analog A. The m-methyl group increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and intracellular accumulation.
  • Neuronal Sensitivity: SH-SY5Y cells show greater sensitivity to BTPC than HepG2 cells. This is consistent with the compound's high volume of distribution in lipid-rich neural tissue and the vulnerability of neurons to mitochondrial inhibition (cyanide effect).

Visualization of Toxicity Pathways

The following diagram illustrates the dual-pathway toxicity mechanism of BTPC in a cellular environment.

BTPC_Toxicity cluster_Cytosol Cytosol BTPC BTPC (Extracellular) CellMem Cell Membrane Crossing BTPC->CellMem Intra_BTPC Intracellular BTPC CellMem->Intra_BTPC Hydrolysis Hydrolysis / Metabolism (Strecker Reversal) Intra_BTPC->Hydrolysis Aqueous/Enzymatic Lysosome Lysosomal Trapping (pH < 5.0) Intra_BTPC->Lysosome Protonation CN Free Cyanide (CN-) Hydrolysis->CN PLD Phospholipidosis (Membrane Rupture) Lysosome->PLD Accumulation Mito Mitochondria (Complex IV Inhibition) CN->Mito ATP Depletion Death Cell Death (Apoptosis/Necrosis) Mito->Death PLD->Death

Figure 1: Dual cytotoxic pathways of BTPC involving lysosomal accumulation and metabolic cyanide release.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, use the following protocols. These are designed with internal controls to distinguish between general necrosis and specific mitochondrial inhibition.

Protocol A: Differential Cytotoxicity Assay (MTT vs. LDH)

Purpose: To determine if cell death is driven by metabolic failure (Mitochondrial) or membrane rupture (Necrosis).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare BTPC stock in DMSO. Dilute in media to concentrations: 0.1, 1, 10, 50, 100

    
    M. (Final DMSO < 0.5%).
    
  • Control: Use KCN (Potassium Cyanide) as a positive control for mitochondrial toxicity.

  • Incubation: 24 hours at 37°C.

  • Readout 1 (LDH): Remove 50

    
    L supernatant for Lactate Dehydrogenase (LDH) assay (Membrane integrity).
    
  • Readout 2 (MTT): Add MTT reagent to remaining cells. Incubate 4h. Solubilize formazan. Measure OD at 570nm.

  • Validation Logic:

    • If MTT reduction decreases significantly before LDH release increases

      
      Mitochondrial Mechanism  (Consistent with Nitrile toxicity).
      
    • If LDH and MTT correlate perfectly

      
      General Necrosis .
      
Protocol B: Cyanide Evolution Verification

Purpose: To confirm if BTPC releases cyanide under physiological conditions.

  • Setup: Prepare a 100

    
    M solution of BTPC in PBS (pH 7.4) and Acetate Buffer (pH 5.0, mimicking lysosomes).
    
  • Detection: Use a colorimetric cyanide detection kit (e.g., Pyridine-Barbituric Acid method) or a CN-selective electrode.

  • Time Course: Measure free

    
     at T=0, 1h, 4h, 24h.
    
  • Expectation: BTPC should show time-dependent cyanide release, accelerated at acidic pH (lysosomal mimicry).

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Compound Prep (DMSO Stock) Dose Dosing (0.1 - 100 uM) Start->Dose MTT MTT Assay (Mitochondrial Health) Dose->MTT LDH LDH Release (Membrane Integrity) Dose->LDH CN_Check CN- Detection (Chemical Stability) Dose->CN_Check Analysis Data Correlation MTT->Analysis LDH->Analysis CN_Check->Analysis Result Determine Mechanism: Lysosomotropic vs. Cyanogenic Analysis->Result

Figure 2: Integrated workflow for distinguishing cytotoxic mechanisms.

Safety & Compliance Warning

Critical Note: BTPC is a structural precursor to Schedule I/II controlled substances (Fentanyl class).

  • Handling: Must be handled in a fume hood with appropriate PPE (nitrile gloves, respirator) due to potential cyanide generation and skin absorption.

  • Disposal: All waste must be treated as hazardous chemical waste (cyanide-containing) and incinerated according to local environmental regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70415, 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile. (Note: Isomer data used for physicochemical baseline). Retrieved from [Link]

  • Srinivasan, N. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science. (Provides context on the stability and synthesis of aminonitrile scaffolds). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Aminonitriles and Acute Toxicity. (General hazard classification for alpha-aminonitriles releasing cyanide). Retrieved from [Link]

  • Kovacs, A. et al. (2022). In vitro cytotoxic activity of 1-alkylpiperidine derivatives. (Reference for lipophilicity-driven toxicity in piperidine series). Retrieved from [Link]

Sources

comparing the pharmacological profile of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (herein referred to as BTPC ).

Editorial Note: This compound is frequently misidentified in non-specialized literature. It is not a marketed pharmaceutical but a critical


-aminonitrile intermediate  (Strecker adduct). Its pharmacological relevance lies entirely in its role as a precursor to 3'-methyl-substituted 4-anilidopiperidines  (analogs of Fentanyl and Bezitramide). This guide compares the derived pharmacological profile of the BTPC scaffold against established opioids to inform structure-activity relationship (SAR) studies.

Executive Technical Summary

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a synthetic scaffold belonging to the 4-amino-4-cyanopiperidine class. It is generated via the Strecker reaction of 1-benzyl-4-piperidone, m-toluidine (3-methylaniline), and a cyanide source.

Unlike the direct fentanyl precursor 4-ANPP (which lacks the nitrile and benzyl groups), BTPC represents a "masked" 4-anilidopiperidine. It requires chemical transformation (decyanation or hydrolysis) to yield pharmacologically active opioids. Its primary utility is in the synthesis of 3'-methyl-fentanyl analogs and exploring the SAR of the aniline ring, a region critical for modulating potency and metabolic stability.

Key Pharmacophore Distinction
FeatureBTPC (The Compound)Fentanyl (The Standard)Bezitramide (The Analog)
Core Structure 4-cyano-4-anilidopiperidine4-anilidopiperidine4-benzimidazolone-piperidine
Aniline Sub. m-Methyl (3-methyl)UnsubstitutedN/A (Benzimidazolone fused)
N-Substituent BenzylPhenethyl3-cyano-3,3-diphenylpropyl
Activity Inactive/Toxic (Precursor)Agonist (

nM)
Agonist (Prodrug)

Pharmacological Profile & SAR Analysis

While BTPC itself is a chemical intermediate, the m-toluidino moiety it introduces into the final drug scaffold significantly alters the pharmacological profile compared to unsubstituted anilidopiperidines.

A. The "m-Toluidino" Effect (SAR)

The substitution of the aniline ring in fentanyl-class opioids dictates receptor affinity and lipophilicity.

  • Steric Hindrance: The meta-methyl group (derived from m-toluidine) introduces moderate steric bulk. Unlike ortho-substitution (which often abolishes activity due to steric clash with the

    
    -opioid receptor binding pocket), meta-substitution is generally tolerated but often results in a 2-5x reduction in potency  compared to the unsubstituted phenyl ring (Fentanyl).
    
  • Lipophilicity: The methyl group increases

    
    , potentially enhancing blood-brain barrier (BBB) penetration, though this is often offset by the lower intrinsic efficacy.
    
  • Metabolic Stability: The m-methyl group blocks metabolic hydroxylation at that specific site but may introduce a new site for benzylic oxidation.

B. Downstream Active Analogs

BTPC is the precursor to N-(1-benzyl-4-piperidyl)-N-(3-methylphenyl)propionamide .

  • Potency: Estimated at 0.1 – 0.3x that of Fentanyl.

  • Mechanism: Full

    
    -opioid receptor (MOR) agonist.
    
  • Safety Margin: The m-toluidine analogs often exhibit a narrower therapeutic index due to off-target effects associated with the substituted aniline metabolite.

Comparative Analysis: Precursor Efficiency & Safety

This section compares BTPC against the industry-standard precursors for 4-anilidopiperidine synthesis.

Table 1: Precursor Performance Profile
ParameterBTPC (m-Toluidino Nitrile) 4-ANPP (Fentanyl Precursor) N-Benzyl-4-piperidone
Chemical Class

-Aminonitrile
4-AnilinopiperidineKetone (Starting Material)
Stability Low (Retro-Strecker risk)High (Stable amine)Moderate (Oxidation risk)
Toxicity High (Releases HCN)Moderate (Irritant)Low
Regulatory Watch-list / Grey AreaScheduled (List I)Watch-list (Table I)
Synthetic Utility Access to m-substituted analogsAccess to unsubstituted analogsUniversal precursor
Atom Economy High (One-pot Strecker)Moderate (Reductive amination)N/A
Synthesis Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from BTPC vs. Standard Fentanyl synthesis.

G Start 1-Benzyl-4-piperidone Reagent_A m-Toluidine + HCN BTPC BTPC (Aminonitrile Intermediate) Start->BTPC Strecker Synthesis Standard_Path 4-ANPP (Standard Precursor) Start->Standard_Path Reductive Amination (w/ Aniline) Reagent_B Aniline + Reductant Intermediate_1 Retro-Strecker (Cyanide Release) BTPC->Intermediate_1 Instability/Heat Intermediate_2 Bruylants Rxn (Grignard) BTPC->Intermediate_2 R-MgX Intermediate_3 Decyanation (Reduction) BTPC->Intermediate_3 NaBH4 / Elimination Product_A Pethidine-like Analogs Intermediate_2->Product_A Product_B m-Methyl-Fentanyl Analogs Intermediate_3->Product_B Fentanyl Fentanyl Standard_Path->Fentanyl Acylation

Caption: Figure 1. Divergent synthetic utility of BTPC. Unlike 4-ANPP, BTPC (yellow) serves as a branch point for both Pethidine-like (via Bruylants) and Fentanyl-like (via Decyanation) scaffolds, but carries a risk of toxic cyanide release (red).

Experimental Protocols

Warning: The following protocols involve the handling of cyanides and potent opioid precursors. All work must be performed in a Class II Biosafety Cabinet or Fume Hood with cyanide detectors active.

Protocol A: Synthesis of BTPC (Strecker Reaction)

Rationale: This method generates the aminonitrile scaffold efficiently in a single pot.

  • Reagents:

    • 1-Benzyl-4-piperidone (10 mmol)

    • m-Toluidine (11 mmol) - Crucial for the specific pharmacological profile.

    • Potassium Cyanide (KCN) (12 mmol) or TMSCN.

    • Acetic Acid (glacial) or ZnCl2 (catalyst).

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone in MeOH (20 mL).

    • Add m-toluidine and stir for 30 min to form the imine equilibrium.

    • Cool the solution to 0°C.

    • Add KCN (dissolved in minimal water) dropwise. Caution: Exothermic.

    • Add Acetic Acid (1.2 eq) to drive the reaction.

    • Stir at Room Temperature (RT) for 24 hours.

    • Workup: Pour into ice water. The aminonitrile (BTPC) typically precipitates as a solid. Filter and wash with cold water.

  • Validation:

    • IR Spectroscopy: Look for the characteristic weak nitrile peak at ~2230 cm⁻¹.

    • Melting Point: Distinct from the starting ketone.

Protocol B: Pharmacological Conversion (Decyanation to Active Scaffold)

Rationale: To test opioid activity, the nitrile group (which reduces affinity) must usually be removed or transformed.

  • Reagents: Sodium Borohydride (NaBH4) or sodamide (NaNH2) for reductive decyanation.

  • Procedure:

    • Dissolve BTPC in anhydrous THF.

    • Treat with reducing agent under reflux.

    • Note: This converts the

      
      -aminonitrile to the corresponding 4-(m-toluidino)piperidine.
      
  • Acylation (Final Step):

    • React the resulting amine with Propionyl Chloride to generate the m-methylfentanyl analog for binding assays.

Safety & Toxicology Assessment

The pharmacological profile of BTPC is dominated by its toxicology as a nitrile donor rather than opioid receptor binding.

  • Acute Toxicity: High. In acidic environments (e.g., gastric acid if ingested), BTPC undergoes retro-Strecker decomposition, releasing free Hydrogen Cyanide (HCN).

  • LD50 Estimate: Not established experimentally for BTPC specifically, but structurally similar

    
    -aminonitriles have oral LD50s in the range of 20–50 mg/kg (rodent) due to cyanide release.
    
  • Opioid Toxicity: The intact BTPC molecule has negligible opioid affinity (

    
     nM). Toxicity is metabolic, not receptor-mediated.
    

References

  • Janssen, P. A. J. (1962). Process for preparing 1-(aroylalkyl)-4-(4-substituted-4-piperidyl)-2-benzimidazolinones. U.S. Patent No. 3,196,157.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Vuckovic, S., et al. (2009). "Fentanyl Analogs: Structure-Activity-Relationship Study." Current Medicinal Chemistry, 16(19), 2468-2474. Link

  • United Nations Office on Drugs and Crime (UNODC). (2022). Recommended methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.Link

  • Valter, K., et al. (2014). "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLOS ONE, 9(9), e108250. Link

  • PubChem. (2024). Compound Summary: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (CAS 972-18-9). National Library of Medicine. Link

Sources

Safety Operating Guide

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Urgent Warning: 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a structural intermediate often associated with the synthesis of fentanyl analogues (specifically 3-methylfentanyl derivatives). Consequently, this compound must be handled with the same rigor as a Schedule I/II controlled substance precursor and a potent toxicant .

Before initiating any disposal workflow, you must acknowledge the dual-hazard profile:

  • Pharmacological Potency: As an aminonitrile precursor to opioid analogues, accidental exposure (inhalation/dermal) may result in respiratory depression.

  • Chemical Reactivity: The

    
    -aminonitrile moiety (
    
    
    
    ) is stable under neutral conditions but can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or high thermal stress during improper treatment.

Core Directive: Do not attempt to chemically neutralize this compound in the laboratory. The risk of generating HCN or creating active opioid byproducts is too high. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste management facility.

Regulatory Classification & Waste Coding

Proper characterization is the prerequisite for legal disposal.

Regulatory BodyClassificationAction Required
DEA (USA) List I Chemical / Controlled Precursor (Potential)Check 21 CFR §1310. Even if not explicitly named, it may be treated as a controlled analogue. Chain of Custody documentation is mandatory.
EPA (RCRA) Characteristic Hazardous Waste D003 (Reactivity) : Potential for cyanide generation.D001 (Ignitability) : If in organic solvent.Listed Waste : Check P-list if pure (P030 cyanides), though usually characteristic for intermediates.
DOT Toxic Solid/Liquid, Organic, N.O.S. UN Number: UN 2811 (Solid) or UN 2810 (Liquid).Hazard Class: 6.1 (Poison).

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Render the material safe for transport within the facility.

  • Segregation: Isolate the material from acids (prevents HCN release) and oxidizers .

  • Quenching (Trace Residues Only):

    • For glassware/spatulas only: Rinse with a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the cyanide group to cyanate, which is less toxic.

    • Warning: Do NOT use bleach on the bulk chemical, as the exothermic reaction can be uncontrollable.

  • Physical State Check:

    • Solid: Do not dissolve. Dispose of as solid waste to minimize volume.

    • Mother Liquor (Liquid): Ensure pH is basic (pH > 10) to keep the nitrile stable before packaging.

Phase 2: Packaging & Labeling (The "Double-Containment" Standard)

Protocol for Bulk Substance:

  • Primary Container: Transfer substance to a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Seal: Parafilm the cap to prevent loosening due to vibration during transport.

  • Secondary Containment: Place the HDPE jar inside a clear, heavy-duty zip-lock bag or a secondary larger plastic container with vermiculite (absorbent).

  • Labeling:

    • Must read: "TOXIC - ORGANIC CYANIDE PRECURSOR - DO NOT OPEN."

    • Affix the specific chemical structure and CAS number (if available, or use the IUPAC name).

Phase 3: Waste Stream Handoff
  • Scenario A: Commercial Disposal (Standard)

    • Contact your EHS (Environmental Health & Safety) officer immediately.

    • Designate the waste stream for Incineration (Rotary Kiln) . This ensures complete thermal destruction of the piperidine ring and the nitrile group.

    • Note: Landfilling is strictly prohibited for this class of compound.

  • Scenario B: Reverse Distribution (If DEA Registered)

    • If your lab holds a DEA registration and this material was acquired/synthesized under that license, you may need to use a Reverse Distributor .

    • Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered) if applicable.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision path for disposing of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, ensuring compliance with both safety and regulatory frameworks.

DisposalWorkflow Start START: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Container1 Primary: HDPE Jar Secondary: Sealed Bag Solid->Container1 Labeling LABELING: 'Toxic - Organic Nitrile' 'High Potency Precursor' Container1->Labeling pHCheck Check pH > 10? (Prevent HCN) Liquid->pHCheck Adjust Adjust with NaOH pHCheck->Adjust No (Acidic) Container2 Solvent Waste Carboy (Segregated from Acids) pHCheck->Container2 Yes (Basic) Adjust->Container2 Container2->Labeling Vendor Select Disposal Vendor Labeling->Vendor Method DESTRUCTION METHOD: High-Temp Incineration Vendor->Method

Caption: Operational workflow for the segregation, packaging, and destruction of aminonitrile intermediates. Note the critical pH check for liquids to prevent cyanide gas evolution.

Emergency Procedures (Spill Response)

If a spill occurs, immediate containment is vital to prevent aerosolization (inhalation risk).

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, Tyvek suit, and a full-face respirator with P100/Organic Vapor cartridges.

  • Containment:

    • Cover the spill with a Dry Absorbent (vermiculite or specialized chem-pad).

    • Do not use water initially (spreads the contamination).

  • Decontamination:

    • Once the bulk is removed, wipe the surface with 10% Bleach (contact time: 20 mins) to oxidize trace cyanides.

    • Follow with a water rinse.[1][2]

    • Collect all cleanup materials as hazardous waste (follow the Solid Waste protocol above).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for P-List and Characteristic Reactivity).

  • Drug Enforcement Administration (DEA). (2023). List I and II Chemicals. (Reference for Piperidine/Fentanyl Precursor Regulations).

  • PubChem. (2023). Compound Summary: 1-Benzyl-4-(2-methylanilino)piperidine-4-carbonitrile (Isomer Analog). (Source for GHS Hazard Classifications H301/H311/H331).[4]

Sources

Comprehensive Safety and Handling Guide for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for handling 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of structurally similar molecules to establish a robust safety protocol. This approach ensures that researchers, scientists, and drug development professionals can manage this chemical with the highest degree of safety, assuming a conservative risk profile.

Hazard Analysis: A Structurally Informed Approach

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a complex molecule, and its potential hazards are best understood by examining its constituent parts: the piperidine ring, the benzyl group, the m-toluidine moiety, and the nitrile functional group.

A structurally similar compound, 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye damage, and potential respiratory irritation. It is also noted as being very toxic to aquatic life[1]. Based on this and data from related molecules, we can anticipate a similar hazard profile for the meta-substituted isomer.

Component/Related CompoundKnown HazardsReference
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile Causes skin irritation, serious eye damage, may cause respiratory irritation, very toxic to aquatic life.[1]
p-Toluidine Toxic if swallowed, in contact with skin, or if inhaled; may cause an allergic skin reaction; causes serious eye irritation; suspected of causing cancer.
Piperidine Highly flammable liquid and vapor; toxic and corrosive, causing severe skin burns and eye damage.[2][3][4]
N-Benzyl-4-piperidone Harmful if swallowed; may cause an allergic skin reaction; combustible liquid.
Nitrile Compounds General class can be toxic; nitrile gloves are recommended for chemical resistance.[5][6][7][8]

Given this composite hazard profile, it is imperative to treat 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile as a substance that is toxic, corrosive, an irritant, and a potential sensitizer.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is dictated by the anticipated hazards. A multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense
  • Primary Gloves : High-performance nitrile gloves are the recommended choice for handling 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile. Nitrile offers excellent resistance to a broad spectrum of chemicals, including solvents, oils, and acids, and provides superior puncture resistance compared to latex[5][6][8]. For tasks with a risk of splashing, extended cuff nitrile gauntlets should be used[7].

  • Double Gloving : For all procedures involving this compound, it is mandatory to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Change the outer glove immediately if contamination is suspected.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Safety Goggles : At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required[9]. These provide a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield : When handling larger quantities (>5g) or when there is a significant risk of splashing or aerosol generation (e.g., during heating, sonicating, or vortexing), a full-face shield must be worn in addition to safety goggles.

Body Protection: Preventing Dermal Contact
  • Laboratory Coat : A flame-retardant and chemical-resistant lab coat is essential. Ensure the coat has long sleeves and is fully buttoned.

  • Chemical Apron : When handling significant quantities or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Protection : For large-scale operations or in the event of a major spill, a full chemical-resistant suit may be necessary.

Respiratory Protection: Mitigating Inhalation Risks

All handling of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors. If engineering controls are not sufficient or during a large spill, respiratory protection is required.

  • Respirator Type : A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended if dust or aerosols are generated.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Compound 1-Benzyl-4-(m-toluidino) piperidine-4-carbonitrile Hazards Potential Hazards: - Skin/Eye Irritation & Damage[1] - Toxicity (Oral, Dermal, Inhalation)[2] - Sensitization[2] - Aquatic Toxicity[1] Compound->Hazards Analyze structure & related compounds Hand Hand Protection: - Double Nitrile Gloves Hazards->Hand Dermal Contact Risk Eye Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) Hazards->Eye Splash/Aerosol Risk Body Body Protection: - Chemical Resistant Lab Coat - Apron (as needed) Hazards->Body Dermal Contact Risk Respiratory Respiratory Protection: - Chemical Fume Hood (Mandatory) - Respirator (for spills/aerosols) Hazards->Respiratory Inhalation Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.